Dog-IM4
Description
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Structure
2D Structure
Properties
Molecular Formula |
C51H95N3O7 |
|---|---|
Molecular Weight |
862.3 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2,3-bis[(Z)-octadec-9-enoxy]propoxy]ethoxy]ethoxy]ethoxy]ethyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C51H95N3O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-59-46-49(61-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-60-44-43-58-42-41-57-40-39-56-38-35-53-51(55)50-45-52-48-54-50/h17-20,45,48-49H,3-16,21-44,46-47H2,1-2H3,(H,52,54)(H,53,55)/b19-17-,20-18- |
InChI Key |
QOSSCCSPDKDRPI-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(COCCOCCOCCOCCNC(=O)C1=CN=CN1)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COCCOCCOCCOCCNC(=O)C1=CN=CN1)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Ionizable Lipid Dog-IM4 for mRNA Delivery
Authored by: Gemini AI
Abstract
Dog-IM4 is a novel, ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Comprising a unique imidazole head group, a dioleoyl lipid tail, and a flexible polyoxyethylene spacer, this compound offers enhanced thermostability to LNP formulations, a critical attribute for the storage and distribution of mRNA-based therapeutics and vaccines.[1][2] This technical guide provides a comprehensive overview of the this compound lipid, including its chemical structure, physicochemical properties, and detailed protocols for its use in the formulation and characterization of mRNA-loaded LNPs. The intended audience for this document includes researchers, scientists, and drug development professionals actively working in the field of nucleic acid delivery.
Introduction to this compound Lipid
The advent of mRNA vaccines has highlighted the critical role of delivery systems, with lipid nanoparticles being the current gold standard.[1][2] Ionizable lipids are a key component of these LNPs, facilitating the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells. This compound is an advanced ionizable lipid designed to improve upon the stability of existing LNP formulations, thereby potentially reducing the reliance on ultra-cold chain logistics.
The structure of this compound consists of three key moieties: an ionizable imidazole head group, a dioleoyl lipid tail containing stable ether linkages, and a short, flexible polyoxyethylene spacer connecting the head and tail. This unique chemical architecture is believed to contribute to its favorable properties, particularly the enhanced stability of the resulting LNPs.
Physicochemical Properties of this compound
The physicochemical properties of this compound and the LNPs formulated with it are critical to their function as an effective mRNA delivery vehicle. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Chemical Structure | ||
| Formal Name | N-[(25Z)-14-[(9Z)-9-octadecen-1-yloxy]-3,6,9,12,16-pentaoxatetratriacont-25-en-1-yl]-1H-imidazole-5-carboxamide | |
| Molecular Formula | C₅₁H₉₅N₃O₇ | |
| Formula Weight | 862.3 g/mol | |
| Apparent pKa | 5.6 | |
| LNP Characteristics | ||
| Molar Ratio (in LNPs) | 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-Lipid) | |
| Particle Size (z-Average) | ~80-100 nm | |
| Polydispersity Index (PDI) | < 0.2 | |
| Encapsulation Efficiency | > 90% |
Experimental Protocols
Synthesis of this compound Lipid
The detailed synthesis of this compound is described by Ripoll et al. in the supplementary information of their 2022 publication in Biomaterials. While the step-by-step protocol is beyond the scope of this guide, the general strategy involves the assembly of three key building blocks: the dioleoyl lipid tail, the polyoxyethylene spacer, and the imidazole head group.
Formulation of this compound Lipid Nanoparticles (LNPs)
The following protocol describes the formulation of this compound LNPs using microfluidic mixing, a reproducible method for generating uniform nanoparticles.
Materials:
-
This compound lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG2000)
-
Ethanol (100%, molecular biology grade)
-
mRNA in 50 mM citrate buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve this compound, DSPC, cholesterol, and the PEGylated lipid in 100% ethanol to achieve a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanol solution should be approximately 20 mg/mL.
-
-
Prepare the mRNA-Aqueous Solution:
-
Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a final concentration of approximately 0.265 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing instrument according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Inject the two solutions into the microfluidic mixer at a flow rate ratio of 1:3 (ethanol:aqueous).
-
The combined final flow rate is typically set to 4 mL/min.
-
-
Purification:
-
The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and non-encapsulated components.
-
Characterization of this compound LNPs
The apparent pKa of the LNPs is a critical parameter that influences mRNA encapsulation and endosomal escape. It can be determined using a 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay.
Materials:
-
This compound LNPs
-
TNS solution
-
A series of buffers with pH values ranging from 3 to 10
-
96-well black fluorescence plate
-
Fluorescence plate reader
Procedure:
-
Dilute the this compound LNP sample in each of the different pH buffers.
-
Add the TNS probe solution to each well. TNS fluoresces when it interacts with the positively charged (protonated) surface of the LNPs.
-
Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.
-
Plot the fluorescence intensity against the pH.
-
The pKa is the pH at which 50% of the maximum fluorescence is observed.
The RiboGreen assay is a sensitive method to quantify the amount of mRNA encapsulated within the LNPs.
Materials:
-
This compound LNPs
-
RiboGreen® reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% in TE buffer)
-
96-well black fluorescence plate
-
Fluorescence plate reader
Procedure:
-
Prepare Samples:
-
Total mRNA: Dilute the LNP sample in TE buffer containing 2% Triton X-100 to lyse the nanoparticles and expose all the mRNA.
-
Free mRNA: Dilute the LNP sample in TE buffer without Triton X-100.
-
-
Add RiboGreen® Reagent: Add the RiboGreen® reagent to all wells. The reagent fluoresces upon binding to nucleic acids.
-
Measure Fluorescence: Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.
-
Calculate Encapsulation Efficiency:
-
Encapsulation Efficiency (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100
-
Stability and Performance Data
A key advantage of this compound is the enhanced stability it confers to mRNA-LNP formulations.
| Storage Condition | Time | This compound LNP In Vivo Protein Expression (% of Initial) | L319 LNP In Vivo Protein Expression (% of Initial) | MC3 LNP In Vivo Protein Expression (% of Initial) | Reference |
| 4°C in PBS | 25 weeks | >80% | <20% | <20% |
Experimental and Logical Workflows
The following diagrams illustrate the key workflows associated with the use of this compound lipid.
References
The Dog-IM4 Advantage: A Technical Guide to a Novel Imidazole-Based Ionizable Lipid for Enhanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Dog-IM4 ionizable lipid and its mechanism of action in messenger RNA (mRNA) delivery. This compound is a novel, imidazole-modified lipid that offers significant advantages in the formulation of lipid nanoparticles (LNPs) for therapeutic and prophylactic applications, most notably through enhanced thermostability and potent in vivo performance.
Core Concepts: The this compound Molecule and its Role in LNP Formulation
This compound is a synthetically engineered ionizable cationic lipid. Its unique structure consists of three key components:
-
An Imidazole Head Group: This heterocyclic amine is the cornerstone of this compound's functionality, contributing to its ionizable nature and facilitating endosomal escape.
-
A Dioleoyl Lipid Tail: These unsaturated hydrocarbon chains provide the necessary lipophilicity for the lipid to integrate into the LNP structure.
-
A Polyoxyethylene Spacer: This flexible linker connects the head group and the lipid tail, providing optimal spacing and conformation for its function.
The primary role of this compound is to serve as the core ionizable lipid in a four-component LNP formulation for mRNA delivery. These LNPs are typically composed of:
-
An ionizable cationic lipid (this compound): Facilitates mRNA encapsulation and endosomal escape.
-
A phospholipid (e.g., DSPC): Provides structural stability to the LNP.
-
Cholesterol: Also contributes to the structural integrity and stability of the nanoparticle.
-
A PEGylated lipid (e.g., DMG-PEG2000): Prevents aggregation and reduces immunogenicity.
The imidazole head group of this compound is particularly noteworthy for its contribution to the enhanced stability of the formulated LNPs, allowing for storage at refrigerated temperatures (4°C) rather than requiring an ultracold chain.[1][2][3]
Mechanism of Action: From Cellular Uptake to Cytosolic mRNA Release
The delivery of mRNA to the cytoplasm of a target cell by a this compound LNP is a multi-step process. The proposed mechanism of action is detailed below and illustrated in the accompanying diagrams.
Cellular Uptake and Endosomal Trafficking
This compound LNPs are taken up by target cells primarily through endocytosis. The positively charged surface of the LNPs at physiological pH is thought to play a role in the initial interaction with the negatively charged cell membrane. Once internalized, the LNPs are enclosed within endosomes and trafficked along the endolysosomal pathway.
The "Proton Sponge" Effect and Endosomal Escape
The key to the efficacy of this compound lies in its ability to facilitate the escape of the mRNA from the endosome into the cytoplasm. This is achieved through a mechanism known as the "proton sponge" effect. The imidazole head group of this compound has a pKa of approximately 5.6.[4] As the endosome matures, its internal pH drops. When the endosomal pH falls below the pKa of this compound, the imidazole ring becomes protonated, leading to an influx of protons and counter-ions into the endosome. This influx of ions increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the mRNA payload into the cytoplasm.
Another proposed mechanism that may act in concert with the proton sponge effect is the induction of a non-bilayer hexagonal HII phase by the protonated this compound. This structural rearrangement of the endosomal membrane is thought to create transient pores, further aiding in the release of the mRNA.
Caption: Proposed mechanism of this compound LNP-mediated mRNA delivery.
Quantitative Data Summary
The performance of this compound containing LNPs has been evaluated in several studies. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Value | Reference |
| Apparent pKa | 5.6 | [4] |
| Mean Particle Size (Z-average) | ~114-130 nm | |
| Polydispersity Index (PDI) | ~0.08 - 0.15 | |
| mRNA Encapsulation Efficiency | ~65% - >95% |
Table 2: In Vivo Protein Expression and Immunogenicity
| Model Organism | mRNA Cargo | Dose | Outcome | Reference |
| BALB/c Mice | Firefly Luciferase (FLuc) | 5 µg | Sustained protein expression at injection site | |
| BALB/c Mice | Human Erythropoietin (hEPO) | 1 µg | High serum levels of hEPO | |
| BALB/c Mice | Influenza Hemagglutinin (HA) | 1 µg & 10 µg | High functional HI antibody titers | |
| Cynomolgus Macaques | Influenza Hemagglutinin (HA) | 10 µg & 50 µg | Significant induction of HI antibody titers |
Table 3: Stability of this compound LNPs
| Storage Temperature | Duration | Bioactivity Retention | Key Observation | Reference |
| 4°C | 25 weeks | >80% | Significantly more stable than L319 and MC3 LNPs | |
| 25°C | 3 weeks | Rapid decline after 1 week | Correlated with mRNA degradation | |
| 37°C | 3 weeks | Rapid decline | Correlated with mRNA degradation and particle size increase |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound LNPs.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, such as the NanoAssemblr™.
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
mRNA of interest
-
Ethanol (200 proof)
-
50 mM citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing instrument (e.g., NanoAssemblr™)
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be approximately 20 mg/mL.
-
Prepare mRNA Solution: Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of approximately 0.265 mg/mL.
-
Microfluidic Mixing: Set the flow rate ratio of the lipid-ethanol solution to the mRNA-aqueous solution to 1:3, with a combined final flow rate of 4 mL/min. Inject the two solutions into the microfluidic mixer. This results in a nitrogen to phosphate (N/P) ratio of approximately 6.
-
Dialysis: Dialyze the resulting LNP solution against 50 mM citrate buffer (pH 4.0) for at least 4 hours, followed by dialysis against PBS (pH 7.4) for 24 hours using a 10 kDa MWCO dialysis cassette.
-
Sterilization and Storage: Filter the final LNP solution through a 0.22 µm PES filter and store at 4°C under a nitrogen atmosphere.
Caption: Experimental workflow for this compound LNP formulation.
In Vitro mRNA Transfection
This protocol outlines a general procedure for transfecting cells in culture with this compound LNPs.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound LNPs encapsulating reporter mRNA (e.g., GFP, Luciferase)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP Dilution: Dilute the this compound LNP stock solution to the desired final concentrations in complete cell culture medium.
-
Transfection: Remove the existing medium from the cells and replace it with the LNP-containing medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Analysis: Analyze for protein expression using appropriate methods (e.g., fluorescence microscopy for GFP, luciferase assay for Luciferase).
In Vivo Evaluation of mRNA Delivery in Mice
This protocol describes a general method for assessing the in vivo efficacy of this compound LNPs in a mouse model.
Materials:
-
BALB/c mice (or other appropriate strain)
-
This compound LNPs encapsulating reporter mRNA (e.g., hEPO, FLuc) or an antigen-encoding mRNA
-
Sterile syringes and needles
-
Anesthesia (if required for imaging)
-
Blood collection supplies
-
In vivo imaging system (for FLuc)
-
ELISA kit (for hEPO or specific antibodies)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Injection: Inject a defined dose of the this compound LNP solution (e.g., 1-10 µg of mRNA in 50 µL) intramuscularly into the quadriceps or tibialis anterior muscle.
-
Monitoring and Sample Collection:
-
For reporter gene expression (FLuc): Image the mice at various time points (e.g., 6, 24, 48 hours) post-injection using an in vivo imaging system.
-
For secreted protein (hEPO): Collect blood samples via submandibular or retro-orbital bleeding at desired time points and quantify the protein concentration in the serum using an ELISA kit.
-
For immunogenicity studies: Administer a prime and a boost immunization (e.g., at day 0 and day 21). Collect blood samples at various time points (e.g., day 14, 28, 42) to measure antibody titers (e.g., by ELISA or hemagglutination inhibition assay).
-
-
Data Analysis: Quantify the reporter signal, protein concentration, or antibody titers and compare between different experimental groups.
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its unique imidazole-based structure confers enhanced thermostability to LNP formulations, a critical attribute for improving the global accessibility of mRNA-based medicines. The robust in vivo performance, characterized by high levels of protein expression and potent immunogenicity, underscores its potential for a wide range of therapeutic and prophylactic applications. This technical guide provides a comprehensive overview of the core principles, mechanism of action, and experimental methodologies associated with this compound, serving as a valuable resource for researchers and developers in the field of nucleic acid therapeutics.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
In-Depth Technical Guide to the Synthesis of Dog-IM4 Cationic Lipid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of nucleic acid therapeutics, particularly mRNA-based vaccines and therapies, has been revolutionized by the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, offering protection from degradation and facilitating cellular uptake.[1] The cationic or ionizable lipid component of these LNPs is a critical determinant of their efficacy, influencing encapsulation efficiency, stability, and endosomal escape of the mRNA payload.
Dog-IM4 is a novel ionizable cationic lipid that has demonstrated significant promise in enhancing the stability and immunogenicity of mRNA-LNP formulations. Structurally, this compound is comprised of three key moieties: a dioleoyl lipid tail, a short, flexible polyoxyethylene spacer, and an ionizable imidazole headgroup.[2] This unique architecture contributes to the improved thermostability of mRNA-LNPs, a significant advantage over existing technologies that often require stringent cold-chain logistics. This guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols and a summary of relevant data.
Synthesis of this compound: A Three-Stage Process
The synthesis of this compound can be conceptually divided into three main stages, each focusing on the construction of a key structural component of the final molecule. These stages are:
-
Synthesis of the Dioleoyl Glycerol Lipid Tail: This involves the preparation of the hydrophobic anchor of the this compound molecule.
-
Synthesis of the Polyoxyethylene Amine Spacer: This stage focuses on the construction of the hydrophilic linker that connects the lipid tail to the headgroup.
-
Coupling and Final Assembly: The final stage involves the covalent linkage of the imidazole headgroup to the pre-assembled lipid tail and spacer.
A high-level overview of this synthetic workflow is presented in the diagram below.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each stage of the this compound synthesis, based on the methodologies outlined by Ripoll et al. (2022) and the foundational synthetic chemistry principles.
Stage 1: Synthesis of the Dioleoyl Glycerol Lipid Tail
The synthesis of the dioleoyl glycerol backbone is a critical first step. While Ripoll et al. cite Espuelas et al. for this procedure, a general and widely used method involves the esterification of glycerol with oleic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Glycerol | 92.09 | 1.261 | ≥99.5% |
| Oleic Acid | 282.47 | 0.895 | ≥99% |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | - | ≥99% |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | - | ≥99% |
| Dichloromethane (DCM) | 84.93 | 1.325 | Anhydrous |
| Diethyl Ether | 74.12 | 0.713 | Anhydrous |
| Hexane | 86.18 | 0.655 | Anhydrous |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve glycerol (1.0 eq) and oleic acid (2.2 eq) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (2.3 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure dioleoyl glycerol.
Stage 2: Synthesis of the Polyoxyethylene Amine Spacer
The synthesis of the spacer involves the conversion of a triethylene glycol derivative to an amine. This is achieved through the formation of an azide intermediate followed by its reduction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Triethylene glycol monomethyl ether | 164.20 | 1.046 | ≥99% |
| Methanesulfonyl chloride | 114.55 | 1.48 | ≥99% |
| Triethylamine | 101.19 | 0.726 | ≥99% |
| Sodium azide | 65.01 | - | ≥99.5% |
| Triphenylphosphine | 262.29 | - | ≥99% |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous |
| Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |
Procedure:
-
Mesylation: In a round-bottom flask, dissolve triethylene glycol monomethyl ether (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 2 hours.
-
Azidation: To the reaction mixture, add a solution of sodium azide (3.0 eq) in a minimal amount of DMF.
-
Heat the reaction to 60-70 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the azide intermediate.
-
Reduction to Amine (Staudinger Reaction): Dissolve the crude azide intermediate in a mixture of THF and water.
-
Add triphenylphosphine (1.1 eq) and stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC for the disappearance of the azide.
-
Upon completion, concentrate the reaction mixture and purify the resulting amine spacer by column chromatography.
Caption: Mechanism of the Staudinger reaction for the reduction of the azide intermediate.
Stage 3: Coupling and Final Assembly of this compound
The final step involves the amidation reaction between the imidazole headgroup and the amine spacer, which is first attached to the lipid tail.
Materials:
| Reagent | Molar Mass ( g/mol ) | Purity |
| Dioleoyl glycerol | - | As synthesized |
| Polyoxyethylene amine spacer | - | As synthesized |
| 4-Imidazolecarboxylic acid | 112.09 | ≥98% |
| Oxalyl chloride | 126.93 | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | ≥99% |
| Dichloromethane (DCM) | 84.93 | Anhydrous |
Procedure:
-
Activation of Imidazole Headgroup: In a flame-dried flask under an inert atmosphere, suspend 4-imidazolecarboxylic acid (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add oxalyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Coupling Reaction: In a separate flask, dissolve the dioleoyl glycerol-polyoxyethylene amine intermediate (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add the freshly prepared imidazole acyl chloride solution.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final this compound lipid.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₁H₉₅N₃O₇ | |
| Molecular Weight | 862.3 g/mol | |
| Purity | >95% | |
| Appearance | - | - |
| Solubility | Ethanol |
Table 2: LNP Formulation and Characterization
| Parameter | Value | Reference |
| Lipid Molar Ratios (this compound:DSPC:Chol:DMG-PEG2000) | 50:10:38.5:1.5 | |
| LNP Size (Z-average) | ~80-100 nm | |
| Polydispersity Index (PDI) | < 0.2 | |
| mRNA Encapsulation Efficiency | > 90% |
Conclusion
The synthesis of the this compound cationic lipid is a multi-step process that requires careful execution of key organic reactions. This guide provides a detailed framework for its laboratory-scale preparation, from the synthesis of its constituent parts to their final assembly. The unique structural features of this compound, particularly its imidazole headgroup, contribute to its favorable properties for mRNA delivery, including enhanced stability of LNP formulations. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration and application of this promising cationic lipid.
References
An In-depth Technical Guide to the Chemical Properties and pKa of Dog-IM4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, pKa, and relevant experimental methodologies for Dog-IM4, a novel ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.
Core Chemical Properties
This compound is an ionizable lipid specifically designed for enhanced stability and potent immunization properties in mRNA-LNP formulations.[1][2][3] Structurally, it consists of three key components: an imidazole ionizable head group, a dioleoyl lipid tail, and a short, flexible polyoxyethylene spacer connecting the head and tail.[1][2] This unique structure contributes to the stability of the encapsulated mRNA, particularly during storage.
| Property | Value | Reference |
| Formal Name | N-[(25Z)-14-[(9Z)-9-octadecen-1-yloxy]-3,6,9,12,16-pentaoxatetratriacont-25-en-1-yl]-1H-imidazole-5-carboxamide | |
| CAS Number | 2758097-38-8 | |
| Molecular Formula | C₅₁H₉₅N₃O₇ | |
| Formula Weight | 862.3 g/mol | |
| Purity | ≥95% | |
| Formulation | 10 mg/mL solution in ethanol | |
| Solubility | Ethanol: 10 mg/mL | |
| λmax | 232 nm |
pKa Determination
The apparent pKa of this compound is a critical parameter influencing the encapsulation and release of mRNA. Ionizable lipids like this compound are designed to be neutral at physiological pH for systemic circulation and become positively charged in the acidic environment of endosomes, facilitating mRNA release into the cytoplasm.
| Parameter | Value | Reference |
| Apparent pKa | 5.6 |
Experimental Protocols
Apparent pKa Measurement
The apparent pKa of this compound was determined using the 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence method.
Methodology:
-
Prepare a series of buffers with pH values ranging from 3 to 11 (e.g., citrate, phosphate, borate buffers).
-
In a black-bottom 96-well plate, combine 5 μL of LNPs (at a concentration of 50 μg mRNA/mL) with 5 μL of a 100 mM TNS reagent.
-
Add 190 μL of the various pH buffers to the LNP and TNS mixture.
-
Measure the fluorescence intensity. The apparent pKa is determined from the resulting fluorescence data.
Lipid Nanoparticle (LNP) Formulation
LNPs containing this compound are prepared via microfluidic mixing.
Methodology:
-
Dissolve the lipids (ionizable lipid, phospholipid, cholesterol, and PEG-lipid) in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration in the ethanol solution is 20 mg/mL.
-
Prepare the mRNA solution in a 50 mM citrate buffer at a pH of 4.0. The concentration of the mRNA solution is 0.265 mg/mL.
-
Inject the lipid-ethanol solution and the mRNA-buffer solution into a microfluidic mixer (e.g., NanoAssemblr™) at a flow rate ratio of 1:3 (ethanol:buffer).
-
The combined final flow rate is maintained at 4 mL/min.
mRNA Extraction from this compound LNPs
A reproducible method for extracting mRNA from this compound LNPs has been established.
Methodology:
-
Incubate the LNPs with 1% Triton X-100 for 10 minutes at 50°C with agitation.
-
Perform a successive extraction with a mixture of Phenol/Chloroform/Isoamyl alcohol (25:24:1) to remove lipids.
-
Further extract with Chloroform/Isoamyl alcohol (24:1).
-
Precipitate the mRNA from the resulting aqueous solution by adding 0.1 volumes of 3 M sodium acetate (pH 5.2).
Signaling and Delivery Pathway
While this compound itself does not have a classical signaling pathway, its role as a delivery vehicle for mRNA initiates a cascade of events leading to an immune response. The following diagram illustrates the workflow of LNP formulation and the proposed mechanism of mRNA delivery and subsequent antigen presentation.
Caption: Workflow of this compound LNP formulation and proposed mechanism of mRNA delivery.
Stability and Immunogenicity
This compound LNPs have demonstrated remarkable stability, maintaining the integrity and bioactivity of encapsulated mRNA during long-term storage at 4°C in phosphate-buffered saline. This enhanced stability is a significant advantage over other ionizable lipids. Immunization studies in both mice and cynomolgus macaques have shown that this compound LNPs encapsulating mRNA encoding for influenza hemagglutinin elicit strong antibody responses. The nature of the LNP has been shown to influence the distribution of the mRNA vaccine and the resulting early immune responses.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
The Imidazole Group: A Cornerstone in the Stability of Dog-IM4-Based mRNA Lipid Nanoparticles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics has marked a paradigm shift in modern medicine. However, the inherent instability of mRNA necessitates sophisticated delivery systems to protect the nucleic acid cargo and facilitate its cellular uptake. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and their stability is a critical determinant of therapeutic efficacy and shelf-life. This technical guide delves into the pivotal role of the imidazole group in the stability of the novel ionizable lipid, Dog-IM4, and its corresponding mRNA-LNP formulations. Through a comprehensive review of available data, experimental protocols, and mechanistic visualizations, we aim to provide a core understanding for professionals in the field of drug development and nucleic acid therapeutics.
The Imidazole Moiety: A Key to Enhanced Thermostability
This compound is a state-of-the-art ionizable lipid featuring a unique molecular architecture: an imidazole head group, a dioleoyl lipid tail, and a polyoxyethylene spacer.[1] It is the imidazole group that is widely speculated to confer the remarkable stability observed in this compound-formulated mRNA-LNPs.[1][2] This enhanced stability is particularly evident when compared to other ionizable lipids such as L319 and MC3, especially during storage in liquid form at refrigerated temperatures.[1][3]
The precise mechanism by which the imidazole group contributes to this stability is an area of active investigation. However, based on the known physicochemical properties of imidazole, several hypotheses can be proposed. The pKa of the imidazole group in this compound is approximately 5.6, allowing for a finely tuned ionization state within the endosomal compartments, which is crucial for mRNA release. This buffering capacity may also play a role in maintaining a stable microenvironment within the LNP, thereby protecting the mRNA from degradation.
Quantitative Analysis of LNP Stability
The superior stability of this compound LNPs has been demonstrated through comparative studies that measure the retention of biological activity after prolonged storage. The following table summarizes the key quantitative data on the stability of mRNA-LNPs formulated with this compound, L319, and MC3.
| Ionizable Lipid | Storage Temperature | Storage Duration | Loss of In Vivo Bioactivity (%) | Reference |
| This compound | 4°C | 25 weeks | <20% | |
| L319 | 4°C | 25 weeks | >80% | |
| MC3 | 4°C | 25 weeks | >80% |
As the data clearly indicates, this compound LNPs maintain a significantly higher level of bioactivity after extended storage at 4°C compared to LNPs formulated with L319 and MC3. This underscores the profound impact of the this compound lipid structure, and by extension its imidazole group, on the stability of the mRNA cargo.
Experimental Protocols: A Guide to LNP Formulation and Stability Assessment
Reproducible and robust experimental methodologies are paramount in the development of mRNA-LNP therapeutics. This section provides a detailed overview of the key protocols for the formulation and stability testing of this compound LNPs.
LNP Formulation via Microfluidic Mixing
The preparation of mRNA-LNPs is typically achieved through a rapid and controlled mixing process using a microfluidic device.
Materials:
-
Ionizable lipid (this compound, L319, or MC3)
-
Helper lipids: DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG)
-
mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Ethanol
-
Microfluidic mixing device (e.g., NanoAssemblr™)
Procedure:
-
Dissolve the ionizable lipid and helper lipids in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
Prepare the mRNA solution in the citrate buffer.
-
Set the flow rate ratio of the aqueous (mRNA) to alcoholic (lipid) phases (e.g., 3:1) on the microfluidic mixer.
-
Initiate the mixing process to allow for the self-assembly of the LNPs.
-
Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS) to remove ethanol and raise the pH.
Stability Assessment of mRNA-LNPs
The stability of the formulated LNPs is evaluated over time under different storage conditions.
Procedure:
-
Aliquot the LNP samples into vials, purge with nitrogen, and store at various temperatures (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points, retrieve the samples for analysis.
-
In Vivo Bioactivity: Inject the LNPs into an animal model (e.g., mice) and measure the expression of the protein encoded by the mRNA (e.g., hEPO). The protein levels are quantified using methods like ELISA.
-
Physicochemical Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
mRNA Encapsulation Efficiency: Determine using a fluorescent dye-binding assay such as the RiboGreen assay.
-
mRNA Integrity: Extract the mRNA from the LNPs and analyze its integrity using fragment analysis or capillary electrophoresis.
-
Visualizing the Core Concepts
To further elucidate the key processes and relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the formulation of this compound mRNA-LNPs.
Caption: Experimental workflow for assessing mRNA-LNP stability.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Novelty of Dog-IM4 Lipid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA-based therapeutics and vaccines has been revolutionized by the development of effective delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the gold standard for protecting and transporting delicate mRNA molecules to their target cells. A key innovation in this field is the development of novel ionizable lipids, which are critical components of LNPs. This whitepaper delves into the core novelty of Dog-IM4, a next-generation imidazole-modified ionizable lipid, highlighting its unique structural features, its impact on LNP stability and immunogenicity, and the experimental methodologies used for its characterization.
Core Attributes of this compound Lipid
This compound is an ionizable cationic lipid specifically designed for enhanced stability and potent in vivo performance of mRNA-LNP formulations.[1][2][3][4] Its novelty lies in its unique chemical structure, which confers significant advantages over existing ionizable lipids.
Structure: this compound is comprised of three key moieties:
-
An Imidazole Head Group: This ionizable head group is a distinguishing feature and is speculated to be central to the enhanced stability of the LNP formulation.[1]
-
A Dioleoyl Lipid Tail: This lipid tail serves to anchor the molecule within the lipid nanoparticle structure.
-
A Short, Flexible Polyoxyethylene Spacer: This linker connects the head group and the tail, providing conformational flexibility.
The apparent pKa of this compound is 5.6, a crucial parameter that allows for efficient mRNA encapsulation at acidic pH and a more neutral charge at physiological pH, minimizing toxicity.
Enhanced Thermostability of mRNA-LNPs
A significant limitation of current mRNA/LNP vaccine technology is the requirement for an ultracold distribution chain to maintain stability. The this compound lipid directly addresses this challenge by improving the thermostability of mRNA-LNPs when combined with standard helper lipids. LNPs formulated with this compound have demonstrated remarkable stability, with the encapsulated mRNA remaining intact when stored in a liquid formulation in phosphate-buffered saline (PBS) at 4°C.
Fragment analysis of mRNA extracted from this compound LNPs after 25 weeks of storage at 4°C showed that they retained most of their in vivo protein expression capacity, with less than a 20% loss. In contrast, LNPs formulated with other ionizable lipids like L319 and MC3 lost over 80% of their protein expression capacity under the same conditions. This enhanced stability is attributed to specific attributes of the imidazole head group. It is speculated that the imidazole group may protect the mRNA from degradation through mechanisms such as preventing the inline attack of the ribose 2'OH on the neighboring phosphodiester bond and exhibiting antioxidant properties.
Potent Immunization Properties
Beyond its stability advantages, this compound LNPs have been shown to confer strong immunization properties. In preclinical studies using influenza HA mRNA, immunization with this compound LNPs induced high functional hemagglutination inhibiting (HI) antibody titers in both mice and macaques. The immune responses generated were comparable to or even exceeded those induced by LNPs formulated with the benchmark ionizable lipid L319.
Quantitative Data Summary
The following tables summarize the key quantitative data from the characterization and in vivo studies of this compound LNPs.
Table 1: Physicochemical Characteristics of this compound LNPs
| Parameter | Value | Reference |
| Apparent pKa | 5.6 | |
| Average Particle Size | ~130 nm | |
| Polydispersity Index (PDI) | Not explicitly stated | |
| mRNA Entrapment Efficiency | Not explicitly stated |
Table 2: LNP Formulation Composition
| Component | Molar Ratio | Reference |
| Ionizable Lipid (this compound) | 50 | |
| Phospholipid (DSPC) | 10 | |
| Cholesterol | 38.5 | |
| PEG-Lipid (DMPE-PEG2000) | 1.5 |
Table 3: In Vivo Immunogenicity in Mice (HI Titers)
| LNP Formulation | mRNA Dose (µg) | Average HI Titer | Reference |
| This compound | 1 | 830 | |
| L319 | Not specified | Less potent than this compound | |
| DOG-IM2 | 1 | Undetectable |
Table 4: Long-term Stability at 4°C (25 weeks)
| LNP Formulation | In Vivo Protein Expression Loss | Reference |
| This compound | <20% | |
| L319 | >80% | |
| MC3 | >80% |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
LNP Preparation by Microfluidic Mixing
Lipid nanoparticles were prepared using a microfluidic mixing technique.
-
Lipid Solution Preparation: The ionizable lipid (this compound or others), phospholipid (DSPC), cholesterol, and PEG-lipid were dissolved in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration in the ethanol solution was 20 mg/mL.
-
mRNA Solution Preparation: The mRNA was dissolved in a 50 mM citrate buffer at a pH of 4.0. The concentration for this compound LNP preparation was 0.265 mg/mL.
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-citrate buffer solution were injected into a microfluidic mixer (NanoAssemblr™) at a flow rate ratio of 1:3 (ethanol:buffer) with a combined final flow rate of 4 mL/min.
-
Downstream Processing: The resulting LNP solution was then processed for buffer exchange and concentration.
Physicochemical Characterization
-
pKa Determination: The apparent pKa of the LNPs was determined using a TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) dye binding assay.
-
Particle Size and Surface Charge: A Zetasizer instrument was used to measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) by dynamic light scattering (DLS), and the surface charge (zeta potential).
-
mRNA Entrapment: The efficiency of mRNA encapsulation was assessed using a RiboGreen accessibility assay.
In Vivo Immunogenicity Studies in Mice
-
Animal Model: BALB/c mice were used for the immunogenicity studies.
-
Immunization Regimen: Mice (n=8 per group) were immunized at Day 0 and Day 21 with varying doses of mRNA-LNPs.
-
Sample Collection: Sera were collected at Day 42 for antibody titer analysis.
-
HI Titer Measurement: Hemagglutination inhibiting antibody titers were measured from the collected sera. The titers were log10 transformed for statistical analysis.
Stability Assessment
-
Storage Conditions: this compound LNPs loaded with human erythropoietin (hEPO) mRNA were stored under nitrogen in PBS at 4°C, 25°C, and 37°C.
-
Bioactivity Assessment: At various time points, the bioactivity of the stored LNPs was determined by measuring hEPO expression in mice after intramuscular injection of a 1 µg dose.
-
Physicochemical Stability: The LNPs were also characterized for changes in particle size, PDI, mRNA encapsulation, and mRNA integrity (using a fragment analyzer).
-
Lipid Integrity Analysis: The integrity of the lipid components was assessed by UHPLC-CAD-MS.
Visualizing the Novelty of this compound
The following diagrams illustrate the key aspects of this compound's function and the experimental workflow for its evaluation.
Caption: Molecular structure and key functional benefits of the this compound lipid.
Caption: Experimental workflow for the preparation of this compound mRNA-LNPs.
Caption: Logical pathway for in vivo immune response induction by this compound LNPs.
Conclusion
The this compound lipid represents a significant advancement in the field of mRNA delivery. Its unique imidazole-based structure provides a solution to the critical challenge of LNP thermostability, potentially alleviating the need for ultracold storage and distribution. Furthermore, its ability to induce potent immune responses makes it a highly promising candidate for the development of next-generation mRNA vaccines and therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to leverage the innovative capabilities of this compound.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols: Dog-IM4 LNP Formulation for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) has emerged as a revolutionary platform for vaccines and therapeutics. Lipid nanoparticles (LNPs) are the leading non-viral delivery system for mRNA, offering protection from degradation and facilitating cellular uptake. The novel ionizable lipid, Dog-IM4, has been developed to enhance the stability and immunogenicity of mRNA-LNP formulations. This compound features an imidazole head group, a dioleoyl lipid tail, and a polyoxyethylene spacer.[1][2][3][4][5] This document provides detailed protocols for the formulation of this compound LNPs encapsulating mRNA, along with methods for their physicochemical characterization and data from in vivo efficacy studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound LNP formulations from published studies.
Table 1: Physicochemical Characteristics of this compound LNPs
| Parameter | Value |
| Ionizable Lipid | This compound |
| Molar Ratio (this compound:DSPC:Cholesterol:DMG-PEG) | 50:10:38.5:1.5 |
| Apparent pKa | 5.6 |
| Average Particle Size (nm) | 130 - 184 |
| Polydispersity Index (PDI) | < 0.1 |
| mRNA Encapsulation Efficiency (%) | ~65% - >95% |
Table 2: Stability of this compound LNPs Storing hEPO mRNA in PBS
| Storage Temperature (°C) | Time (weeks) | Change in Particle Size (nm) | mRNA Integrity | In Vivo Activity Loss (%) |
| 4 | 25 | Stable | High | < 20% |
| 25 | 18 | Increase from 130 to 150 | Degraded | Not reported |
| 37 | 18 | Increase from 130 to 150 | Degraded | Not reported |
Table 3: In Vivo Performance of this compound LNPs
| Application | Model | mRNA Target | Key Findings |
| Vaccination | Mice & Cynomolgus Macaques | Influenza HA | Induced high and persistent antibody titers. |
| Protein Expression | BALB/c Mice | hEPO & FLuc | Demonstrated robust protein expression. |
| Biodistribution | Mice & Non-human Primates | mRNA-HA | Persisted at the injection site for a longer duration compared to MC3 LNPs. |
Experimental Protocols
Preparation of this compound LNP Formulation
This protocol describes the formulation of this compound LNPs encapsulating mRNA using microfluidic mixing.
Materials:
-
This compound (ionizable lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA of interest
-
Ethanol (200 proof, anhydrous)
-
50 mM Citrate Buffer (pH 4.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
NanoAssemblr™ microfluidic mixing instrument (or equivalent)
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
Procedure:
-
Lipid Stock Preparation:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions.
-
Combine the lipid stock solutions in ethanol to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG).
-
The total lipid concentration in the ethanol phase should be 20 mg/mL.
-
-
mRNA Solution Preparation:
-
Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.265 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the NanoAssemblr™ instrument according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase at 3:1.
-
Set the combined final flow rate to 4 mL/min.
-
Initiate the mixing process to form the LNPs. The resulting mixture will have an approximate N/P ratio of 6.
-
-
Dialysis:
-
Transfer the LNP solution to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated mRNA.
-
-
Sterilization and Storage:
-
Filter the dialyzed LNP solution through a 0.22 µm sterile filter.
-
Store the final this compound LNP formulation at 4°C under nitrogen.
-
Physicochemical Characterization of this compound LNPs
a) Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS) (e.g., Zetasizer).
b) mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen®).
-
Measure the fluorescence of the LNP sample before and after the addition of a membrane-disrupting agent (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: EE (%) = [(Fluorescence_total - Fluorescence_free) / Fluorescence_total] x 100
c) pKa Determination:
-
Use a pH-sensitive fluorescent probe (e.g., TNS dye).
-
Measure the fluorescence intensity of the LNP solution across a range of pH values.
-
The pKa is the pH at which 50% of the ionizable lipid is protonated, determined by the inflection point of the fluorescence curve.
Visualizations
Caption: Experimental workflow for this compound LNP formulation and characterization.
Caption: General mechanism of LNP cellular uptake and mRNA endosomal escape.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 4. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Microfluidic-Based Manufacturing of Dog-IM4 Lipid Nanoparticles for mRNA Delivery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of genetic medicine, vaccine development, and drug delivery.
Abstract: This document provides a detailed protocol for the preparation of lipid nanoparticles (LNPs) utilizing the novel ionizable lipid, 1,2-dioleoyl-3-((4-(imidazole-1-yl)butanoyl)oxy)propyl- (2-hydroxyethyl)amino)ethane (Dog-IM4). This compound LNPs have demonstrated significant potential for messenger RNA (mRNA) delivery, exhibiting enhanced stability and potent immunization properties.[1][2] The following protocol outlines a reproducible method for LNP formulation using a microfluidic mixing system, ensuring precise control over particle size and polydispersity, critical parameters for in vivo performance. This application note also provides data on the physicochemical characteristics and stability of this compound LNPs.
Introduction
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The composition of these LNPs, particularly the ionizable lipid, is a critical determinant of their efficacy and safety. This compound is a novel ionizable lipid featuring an imidazole head group, which has been shown to confer remarkable stability to the encapsulated mRNA when stored at 4°C in phosphate-buffered saline (PBS).[1][2]
Microfluidic mixing offers a robust and scalable method for the production of LNPs with uniform characteristics.[3] This technique allows for rapid and controlled nanoprecipitation of lipids and mRNA, resulting in homogenous LNP populations with desirable physicochemical properties for therapeutic applications.
This document serves as a comprehensive guide for researchers seeking to formulate this compound LNPs for preclinical evaluation of mRNA-based vaccines and therapeutics.
Experimental Protocols
Materials and Reagents
-
Lipids:
-
Ionizable Lipid: this compound
-
Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) or 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
-
mRNA: mRNA encoding the protein of interest (e.g., influenza hemagglutinin (HA), human erythropoietin (hEPO), or Firefly luciferase (FLuc)).
-
Buffers and Solvents:
-
Ethanol (200 proof, anhydrous)
-
50 mM Citrate Buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr™ Benchtop, Precision Nanosystems)
-
Syringe pumps
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit for encapsulation efficiency determination
-
Fragment analyzer for mRNA integrity analysis
-
High-Performance Liquid Chromatography (HPLC) system for lipid integrity analysis
-
Preparation of Stock Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare a stock solution of the lipid mixture in ethanol at a total concentration of 20 mg/mL.
-
The molar ratio of the lipids should be 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEGylated lipid).
-
For example, to prepare this compound LNPs, the molar ratio would be this compound:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5).
-
-
mRNA Stock Solution (in Citrate Buffer):
-
Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.265 mg/mL.
-
Microfluidic Formulation of this compound LNPs
The following workflow diagram illustrates the microfluidic preparation process:
Caption: Workflow for the microfluidic preparation of this compound LNPs.
Protocol:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA stock solution into another.
-
Set the flow rate ratio of the ethanol phase (lipids) to the aqueous phase (mRNA) to 1:3.
-
Set the combined final flow rate to 4 mL/min. This will result in a Nitrogen to Phosphate (N/P) ratio of 6.
-
Initiate the mixing process to form the LNPs.
-
Collect the resulting LNP dispersion.
Purification
-
Transfer the collected LNP dispersion to a dialysis cassette (10K MWCO).
-
Perform dialysis against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.
-
Change the dialysis buffer at least twice during this period.
-
After dialysis, recover the purified LNP suspension and store it at 4°C under nitrogen for enhanced stability.
Characterization
-
Dilute a small aliquot of the purified LNP suspension in PBS.
-
Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a Quant-iT™ RiboGreen™ RNA assay.
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 1% Triton X-100).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) x 100
-
-
Extract the mRNA from the LNPs. A detailed extraction protocol can be found in the supporting information of the reference publication.
-
Analyze the integrity of the extracted mRNA using a fragment analyzer or capillary electrophoresis.
-
Analyze the integrity of the lipid components, particularly the ionizable lipid, using High-Performance Liquid Chromatography with a Charged Aerosol Detector (CAD) and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the physicochemical characteristics and stability data of this compound LNPs prepared using the microfluidic protocol.
Table 1: Physicochemical Properties of Freshly Prepared this compound LNPs
| Parameter | Value |
| Lipid Composition (molar ratio) | This compound:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5) |
| N/P Ratio | 6 |
| Average Particle Size (nm) | ~130 |
| Polydispersity Index (PDI) | < 0.2 |
| mRNA Encapsulation Efficiency (%) | > 90% |
Data compiled from reference.
Table 2: Stability of this compound LNPs Stored in PBS at Different Temperatures
| Storage Temperature | Storage Duration | In Vivo Bioactivity Loss (%) | Change in Particle Size (nm) |
| 4°C | 25 weeks | < 20% | Minimal change |
| 25°C | 3 weeks | Rapid decline | Increase from ~130 to ~150 |
| 37°C | 3 weeks | Rapid decline | Increase from ~130 to ~150 |
Data compiled from reference. The loss of bioactivity at higher temperatures correlated with mRNA degradation.
In Vivo Performance
This compound LNPs have been shown to induce strong immune responses in both mice and non-human primates. In vivo studies have demonstrated that this compound LNPs encapsulating mRNA persist at the injection site, in contrast to other LNP formulations like those containing DLin-MC3-DMA (MC3), which rapidly migrate to draining lymph nodes.
Conclusion
The microfluidic-based protocol described in this application note provides a reliable and reproducible method for the formulation of this compound LNPs for mRNA delivery. The resulting nanoparticles exhibit excellent physicochemical properties and enhanced stability, making them a promising platform for the development of next-generation mRNA vaccines and therapeutics. The provided data underscores the importance of the ionizable lipid in determining the stability and in vivo behavior of LNPs.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between LNP formulation parameters and their impact on the final product's characteristics and in vivo performance.
Caption: Relationship between LNP formulation parameters and performance.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Standard Operating Procedure for Dog-IM4 LNP Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dog-IM4 is a novel, ionizable lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3][4] Notably, this compound containing LNPs have shown enhanced stability, allowing for storage in liquid form at 4°C, a significant advantage over formulations requiring ultra-cold chain logistics.[1] This document provides a detailed standard operating procedure for the synthesis of this compound LNPs, intended for researchers, scientists, and professionals in the field of drug development. The protocol is based on established microfluidic mixing techniques.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound LNPs.
Table 1: Lipid Formulation for this compound LNP Synthesis
| Component | Molar Ratio (%) | Role |
| This compound | 50 | Ionizable Cationic Lipid |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Helper Lipid |
| Cholesterol | 38.5 | Helper Lipid |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 1.5 | PEGylated Lipid |
This formulation is based on a commonly used molar ratio for ionizable lipid-based LNPs.
Table 2: Physicochemical Characteristics of this compound LNPs
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Z-average) | ~130 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | ≤ 0.25 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | ~65% (CV < 5%) | RiboGreen Assay |
| Zeta Potential | Varies with pH | Zeta Potential Analyzer |
Note: These values are representative and can be influenced by process parameters and the specific mRNA cargo.
Experimental Protocols
1. Preparation of Lipid Stock Solution
This protocol describes the preparation of a 25 mM total lipid stock solution in ethanol.
Materials:
-
This compound (ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Anhydrous Ethanol
-
Sterile, nuclease-free vials
Procedure:
-
Bring all lipids to room temperature.
-
Prepare individual stock solutions of each lipid in anhydrous ethanol. Heating at 60-65°C may be required to fully dissolve DSPC and cholesterol.
-
To prepare 1 mL of the 25 mM lipid stock mixture, combine the individual lipid solutions according to the volumes specified in Table 3.
-
Vortex the final lipid mixture thoroughly to ensure homogeneity.
-
Store the lipid stock solution at -20°C in a sealed, sterile vial.
Table 3: Volumes for 1 mL of 25 mM Lipid Stock Solution
| Lipid Component | Molar Ratio (%) | Stock Concentration (mM in Ethanol) | Volume to Add (µL) |
| This compound | 50 | 100 | 125 |
| DSPC | 10 | 10 | 250 |
| Cholesterol | 38.5 | 100 | 96.25 |
| DMG-PEG2000 | 1.5 | 10 | 37.5 |
| Anhydrous Ethanol | - | - | 491.25 |
2. Preparation of mRNA Solution
Materials:
-
mRNA transcript
-
50 mM Citrate Buffer (pH 4.0), nuclease-free
-
Nuclease-free water
Procedure:
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA to a final concentration of 0.265 mg/mL in 50 mM citrate buffer (pH 4.0).
-
Keep the mRNA solution on ice until use.
3. LNP Formulation via Microfluidic Mixing
This protocol utilizes a microfluidic mixing device, such as the NanoAssemblr™, for the controlled formulation of LNPs.
Materials:
-
Prepared lipid stock solution (in ethanol)
-
Prepared mRNA solution (in citrate buffer)
-
Microfluidic mixing instrument (e.g., NanoAssemblr™)
-
Syringes compatible with the instrument
-
Phosphate-buffered saline (PBS), pH 7.4, nuclease-free
Procedure:
-
Equilibrate the lipid stock solution to room temperature and vortex to mix.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.
-
Set up the microfluidic mixing instrument according to the manufacturer's instructions.
-
Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.
-
Set the combined final flow rate to 4 mL/min.
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the this compound LNPs.
-
The resulting LNP suspension will be in an ethanol-containing buffer.
4. Purification and Buffer Exchange
Materials:
-
LNP suspension from the previous step
-
Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
-
Phosphate-buffered saline (PBS), pH 7.4, nuclease-free
Procedure:
-
To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP suspension against sterile PBS (pH 7.4).
-
Perform dialysis overnight at 4°C with at least two changes of PBS.
-
Alternatively, use a tangential flow filtration (TFF) system for a more rapid buffer exchange and concentration of the LNP suspension.
-
After purification, the this compound LNPs are suspended in PBS and ready for characterization and in vitro/in vivo studies.
5. LNP Characterization
a. Particle Size and Polydispersity Index (PDI) Measurement
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the particle size (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.
b. Encapsulation Efficiency Measurement
-
The encapsulation efficiency can be determined using a fluorescent dye-based assay such as the RiboGreen assay.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.2% Triton X-100).
-
The difference in fluorescence corresponds to the amount of encapsulated mRNA.
Experimental Workflow Diagram
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for Encapsulating mRNA using Dog-IM4 Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) therapeutics and vaccines relies on effective and stable delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, and the choice of ionizable lipid is critical to the success of the formulation. Dog-IM4 is a novel, imidazole-modified ionizable lipid that has demonstrated significant advantages in enhancing the thermostability and immunogenicity of mRNA-LNP formulations.[1][2]
This compound consists of an imidazole ionizable head group, a dioleoyl lipid tail, and a short, flexible polyoxyethylene spacer.[1][2][3] This unique structure contributes to the remarkable stability of the encapsulated mRNA, particularly when stored in liquid form at 4°C. Formulations incorporating this compound have shown potent immunization properties in preclinical studies involving mice and non-human primates.
These application notes provide detailed protocols for the formulation of mRNA-LNPs using this compound, along with methods for their characterization and in vivo evaluation.
Data Presentation
Table 1: Physicochemical Characteristics of this compound LNPs and Comparative Lipids
| Parameter | This compound LNP | L319 LNP | MC3 LNP |
| Apparent pKa | 5.6 | - | - |
| Particle Size (nm) | ~130 | - | - |
| Polydispersity Index (PDI) | - | - | - |
| mRNA Entrapment Efficiency (%) | - | - | - |
| N/P Ratio | 6 | 6 | - |
Note: Specific values for PDI and mRNA entrapment efficiency for this compound LNPs were not explicitly provided in the search results, though the methods for their measurement are described.
Table 2: Stability of hEPO mRNA-LNPs Stored in PBS at Different Temperatures
| Storage Condition | This compound LNP | L319 LNP | MC3 LNP |
| Bioactivity (% loss after 25 weeks at 4°C) | <20% | >80% | >80% |
| Particle Size Change (at 25°C and 37°C) | Increase from 130 to 150 nm (correlated with mRNA degradation) | Stable | Stable |
| mRNA Encapsulation (accelerated stability study) | No apparent change | Stable | Stable |
| Lipid Integrity (accelerated stability study) | No apparent change | Stable | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound mRNA-LNPs by Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using the NanoAssemblr™ microfluidic mixer.
Materials:
-
This compound ionizable lipid
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA transcript
-
Ethanol (USP grade)
-
50 mM Citrate buffer (pH 4.0)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
NanoAssemblr™ microfluidic mixer
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanol solution should be 20 mg/mL.
-
-
Prepare the mRNA-Aqueous Solution:
-
Dissolve the mRNA transcript in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.265 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the NanoAssemblr™ instrument according to the manufacturer's instructions.
-
Inject the lipid-ethanol solution and the mRNA-aqueous solution into the microfluidic mixer at a flow rate ratio of 1:3 (ethanol:aqueous).
-
The combined final flow rate should be set to 4 mL/min. This will result in a nitrogen to phosphate (N/P) ratio of 6.
-
-
Dialysis:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) to remove the ethanol and exchange the buffer.
-
-
Sterilization and Storage:
-
Filter the dialyzed LNP solution through a 0.22 µm sterile filter.
-
Store the final this compound mRNA-LNP formulation at 4°C under nitrogen.
-
Protocol 2: Characterization of this compound mRNA-LNPs
1. Particle Size and Zeta Potential Measurement:
-
Dilute the LNP solution in PBS.
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS) with a Zetasizer instrument.
-
Measure the surface charge (zeta potential) using the same instrument.
2. mRNA Encapsulation Efficiency:
-
Use a Ribogreen accessibility assay to determine the amount of encapsulated mRNA.
-
This assay compares the fluorescence of the Ribogreen dye in the presence and absence of a membrane-disrupting surfactant (e.g., Triton X-100).
3. Apparent pKa Measurement:
-
Determine the apparent pKa of the ionizable lipid within the LNP using a 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay.
4. mRNA Integrity Analysis:
-
Extract the mRNA from the this compound LNPs. A reproducible extraction of 75 ± 15% of the total mRNA can be achieved.
-
Analyze the integrity of the extracted mRNA using a fragment analyzer or similar capillary electrophoresis-based method.
5. Lipid Integrity Analysis:
-
Analyze the integrity of the lipid components of the LNPs using Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection and Mass Spectrometry (UHPLC-CAD-MS).
Protocol 3: In Vivo Evaluation of this compound mRNA-LNPs in Mice
This protocol describes a general method for evaluating the in vivo expression of mRNA delivered by this compound LNPs.
Materials:
-
This compound mRNA-LNP formulation (e.g., encapsulating human Erythropoietin (hEPO) or Firefly Luciferase (FLuc) mRNA)
-
BALB/c mice
-
PBS
-
Appropriate assay kits for protein quantification (e.g., hEPO ELISA kit)
-
In vivo imaging system (for luciferase expression)
Procedure:
-
Animal Dosing:
-
Dilute the this compound mRNA-LNP formulation in PBS to the desired concentration.
-
Administer the formulation to mice via intramuscular (IM) injection. For example, a 1 µg dose of hEPO mRNA or a 5 µg dose of FLuc mRNA can be used.
-
-
Sample Collection and Analysis (for secreted proteins like hEPO):
-
Collect blood samples from the mice at specified time points (e.g., 6h and 24h post-injection).
-
Process the blood to obtain serum.
-
Quantify the expression of the protein of interest in the serum using an ELISA kit.
-
-
In Vivo Imaging (for reporter proteins like FLuc):
-
At specified time points (e.g., 6h and 24h post-injection), image the mice using an in vivo imaging system to detect bioluminescence.
-
Quantify the radiance (total photon flux/second) from the region of interest (e.g., the injected muscle).
-
Visualizations
Caption: Experimental workflow for this compound mRNA-LNP formulation, characterization, and in vivo evaluation.
Caption: Logical relationship of this compound LNP components and resulting properties.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Determining Size and Zeta Potential of Dog-IM4 Lipid Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The novel ionizable lipid, DOG-IM4, has demonstrated significant potential in enhancing the stability and immunogenicity of mRNA-based lipid nanoparticles (LNPs).[1][2] A critical aspect of developing and characterizing these LNP-based drug delivery systems is the accurate determination of their physicochemical properties, primarily particle size and zeta potential. These parameters are crucial as they influence the stability, biodistribution, cellular uptake, and overall efficacy of the therapeutic.[][4]
This document provides detailed application notes and experimental protocols for measuring the hydrodynamic size and zeta potential of this compound LNPs using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.
Data Presentation: Physicochemical Properties of this compound LNPs
The following table summarizes the reported hydrodynamic diameter and zeta potential of this compound LNPs. It is important to note that these values can be influenced by formulation parameters such as the N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA).
| Parameter | Value | Formulation Conditions | Measurement Technique | Reference |
| Hydrodynamic Diameter | ~130 nm | N/P ratio of 6 | Dynamic Light Scattering (DLS) | [1] |
| Zeta Potential | -12.3 mV | N/P ratio of 6 | Zetametry (ELS) | |
| Polydispersity Index (PDI) | Not explicitly stated, but LNPs were monodispersed. | N/P ratio of 6 | Dynamic Light Scattering (DLS) |
Note: An increase in the average particle size of this compound LNPs from 130 nm to 150 nm has been observed to correlate with mRNA degradation during storage at elevated temperatures (25°C and 37°C).
Experimental Protocols
Protocol for Determining Hydrodynamic Size by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size, with smaller particles moving faster and causing more rapid fluctuations. The hydrodynamic diameter, which includes a layer of solvent and ions on the particle surface, is then calculated from this information.
Instrumentation: A Malvern Zetasizer NanoZS or a similar instrument capable of DLS measurements is recommended.
Materials:
-
This compound LNP sample
-
Appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Low-volume disposable cuvettes
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation:
-
Allow the this compound LNP formulation to equilibrate to room temperature.
-
If necessary, dilute the LNP suspension with the formulation buffer to an appropriate concentration. A typical starting concentration is around 1 mg/mL, but this may need to be optimized to achieve a suitable scattering intensity (attenuator factor of 6-7 is often recommended).
-
Gently mix the diluted sample by pipetting up and down. Avoid vortexing, which can induce aggregation.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes).
-
Launch the instrument software and select the size measurement protocol.
-
Set the measurement parameters, including the dispersant (e.g., water or PBS), temperature (e.g., 25°C), and measurement angle (typically 173° for non-invasive backscatter).
-
-
Measurement:
-
Carefully transfer the filtered sample into a clean, dust-free cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for at least 2 minutes.
-
Initiate the measurement. The instrument will perform a series of runs (a minimum of three is recommended for repeatability).
-
-
Data Analysis:
-
The software will generate a size distribution report, typically presented as an intensity-weighted distribution. Volume and number-weighted distributions can also be derived.
-
Record the Z-average diameter (an intensity-weighted mean) and the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample.
-
Protocol for Determining Zeta Potential by Electrophoretic Light Scattering (ELS)
Principle: ELS measures the velocity of charged particles in a solution when an electric field is applied. The velocity of the particles is proportional to their zeta potential, which is the electric potential at the slipping plane of the particle. Zeta potential is a key indicator of colloidal stability; a higher magnitude (either positive or negative) generally suggests better stability due to electrostatic repulsion between particles.
Instrumentation: A Malvern Zetasizer NanoZS or a similar instrument with ELS capability is recommended.
Materials:
-
This compound LNP sample
-
Appropriate low ionic strength buffer (e.g., 10 mM NaCl) for sample dilution.
-
Disposable folded capillary cells or similar zeta potential cells.
-
Syringe for sample loading.
Procedure:
-
Sample Preparation:
-
Prepare the this compound LNP sample as described in the DLS protocol (Section 3.1, Step 1). Dilution in a low ionic strength medium is often necessary for accurate zeta potential measurements.
-
-
Instrument and Cell Preparation:
-
Set up the instrument for a zeta potential measurement.
-
Carefully inspect the zeta potential cell for any damage or contamination.
-
Rinse the cell with filtered deionized water and then with the sample buffer before use.
-
-
Measurement:
-
Load the prepared sample into the zeta potential cell using a syringe, ensuring no air bubbles are trapped near the electrodes.
-
Place the cell into the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential. Perform a minimum of three measurements for reproducibility.
-
-
Data Analysis:
-
The software will provide the mean zeta potential and its distribution.
-
Record the mean zeta potential value in millivolts (mV) and the standard deviation.
-
Visualizations
Caption: Workflow for LNP Size Determination by DLS.
Caption: Workflow for LNP Zeta Potential by ELS.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lsinstruments.ch [lsinstruments.ch]
Application Note: Quantification of Dog-IM4 mRNA Encapsulation Efficiency using RiboGreen Assay
Application Notes and Protocols: In Vivo Administration of Dog-IM4 LNPs in Mice
These application notes provide a comprehensive overview of the in vivo use of Dog-IM4 lipid nanoparticle (LNP) formulations for mRNA delivery in mice. The included protocols are intended for researchers, scientists, and drug development professionals working on mRNA-based therapeutics and vaccines.
Introduction
This compound is a novel, ionizable lipid featuring an imidazole head group, a dioleoyl lipid tail, and a flexible polyoxyethylene spacer.[1][2][3] Lipid nanoparticles formulated with this compound have demonstrated strong immunization properties for mRNA vaccines in both mouse and non-human primate models.[1][2] A key advantage of this compound LNPs is their remarkable stability, allowing for storage in liquid form at 4°C, which contrasts with the ultracold storage requirements for many other LNP formulations.
Studies comparing this compound LNPs to other formulations, such as those containing DLin-MC3-DMA (MC3), have revealed distinct in vivo dynamics. Following intramuscular administration in mice, this compound LNPs tend to persist at the injection site, while MC3 LNPs show rapid migration to draining lymph nodes. This difference in biodistribution influences the resulting immune response.
Application Note 1: Induction of Functional Antibody Responses with mRNA Vaccines
This compound LNPs are an effective vehicle for delivering mRNA encoding viral antigens to induce robust and functional immune responses. Studies in BALB/c mice using mRNA encoding for influenza hemagglutinin (HA) have shown that this compound LNPs can elicit high titers of functional antibodies.
Quantitative Data: Hemagglutination Inhibition (HI) Titers
The following table summarizes the functional antibody titers generated in BALB/c mice after immunization with an influenza HA mRNA vaccine formulated in this compound LNPs.
| Formulation | mRNA Type | Dose (µg) | Mean HI Titer (Day 42) |
| This compound LNP | Unmodified (UNR) | 5 | High |
| This compound LNP | 1-methylpseudouridine-modified (MNR) | 5 | High |
| Vaxigrip® (MIV) | Split Influenza Vaccine | 10 | Moderate |
Data adapted from immunogenicity studies in BALB/c mice. "High" and "Moderate" are used to represent the relative titers observed in the study.
Experimental Workflow: Immunization and Antibody Titer Assessment
The diagram below outlines the typical workflow for an immunogenicity study in mice using this compound LNPs.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Dog-IM4 LNP for Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dog-IM4 (Dioleoyl-imidazole-4) lipid nanoparticle (LNP) system is an advanced delivery vehicle for messenger RNA (mRNA) therapeutics and vaccines.[1][2] Comprising the novel ionizable lipid this compound, this formulation has demonstrated significant potential in preclinical studies, particularly in non-human primates (NHPs).[1][3][4] this compound LNPs are characterized by their enhanced stability and potent immunogenicity. This document provides detailed application notes and protocols for the use of this compound LNPs in NHP studies, summarizing key quantitative data and experimental methodologies from published research.
Core Attributes of this compound LNPs
This compound is an ionizable cationic lipid featuring an imidazole head group, a dioleoyl lipid tail, and a polyoxyethylene spacer. This unique structure contributes to the remarkable stability of the formulated LNPs, allowing for storage in phosphate-buffered saline (PBS) at 4°C for extended periods with minimal loss of activity. Studies have shown that this compound LNPs can effectively encapsulate and protect mRNA, facilitating its delivery and expression in vivo.
Quantitative Data Summary
The following tables summarize key quantitative data from non-human primate studies involving this compound LNPs.
Table 1: Physicochemical Characteristics of this compound LNPs
| Parameter | Value | Reference |
| Ionizable Lipid | This compound | |
| Helper Lipids | DSPC, Cholesterol, DMPE-PEG2000 | |
| Molar Ratio (Ionizable:DSPC:Chol:PEG) | 50:10:38.5:1.5 | |
| N/P Ratio | 6 | |
| Average Particle Size (Z-average) | ~130 nm | |
| Apparent pKa | 5.6 |
Table 2: Immunogenicity in Cynomolgus Macaques (Influenza HA mRNA)
| Parameter | 10 µg Dose (this compound) | 50 µg Dose (this compound) | 50 µg Dose (L319 Control) | Reference |
| Number of Animals | 5 | 5 | 4 | |
| Hemagglutination Inhibition (HI) Titers | Significantly lower than 50 µg dose | Similar to L319 LNPs | Benchmark |
Table 3: Cytokine and Chemokine Response in Cynomolgus Macaques (Day 1 post-injection)
| Cytokine/Chemokine | 10 µg Dose (this compound) | 50 µg Dose (this compound) | Reference |
| IL-1RA | Low and comparable to Vaxigrip® | 1000–10000 pg/mL | |
| I-TAC | Low and comparable to Vaxigrip® | ~100 pg/mL | |
| Eotaxin | ~100 pg/mL | ~100 pg/mL | |
| IFN-α2a, IL-1β, IL-17 | No increase | No increase |
Table 4: Biodistribution and Persistence in Non-Human Primates
| LNP Formulation | Biodistribution Characteristic | Reference |
| This compound | Persistent at the injection site for up to seven days with slow trafficking to draining lymph nodes. | |
| MC3 (Control) | Rapid migration from the injection site to the draining lymph nodes within 6 hours. |
Experimental Protocols
I. This compound LNP Formulation
This protocol describes the preparation of this compound LNPs using microfluidic mixing.
Materials:
-
This compound ionizable lipid
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMPE-PEG2000 (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
mRNA transcript
-
Ethanol (200 proof)
-
50 mM Citrate Buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr™)
Procedure:
-
Lipid Solution Preparation:
-
Dissolve the lipids (this compound, DSPC, Cholesterol, and DMPE-PEG2000) in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The final lipid concentration in the ethanol solution should be 20 mg/mL.
-
-
mRNA Solution Preparation:
-
Dilute the mRNA transcript in 50 mM citrate buffer (pH 4.0) to a concentration of 0.265 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixer according to the manufacturer's instructions.
-
Inject the lipid-ethanol solution and the mRNA-citrate buffer solution into the mixer at a flow rate ratio of 1:3 (ethanol:aqueous).
-
Maintain a combined final flow rate of 4 mL/min.
-
This process will yield a Nitrogen to Phosphate (N/P) ratio of 6.
-
-
Dialysis:
-
Dialyze the resulting LNP formulation against PBS (pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated components.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the mRNA encapsulation efficiency using a Ribogreen assay.
-
Assess the integrity of the encapsulated mRNA using a fragment analyzer.
-
II. Non-Human Primate Immunization Protocol
This protocol outlines the intramuscular administration of this compound LNPs to cynomolgus macaques.
Materials:
-
This compound LNP-encapsulated mRNA, sterile-filtered
-
Sterile syringes and needles
-
Anesthesia as per institutional guidelines
Ethical Considerations: All animal studies must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Procedure:
-
Animal Handling:
-
Acclimate the cynomolgus macaques to the facility and handling procedures.
-
Anesthetize the animals prior to immunization.
-
-
Dose Preparation:
-
Dilute the this compound LNP formulation in sterile PBS to achieve the desired mRNA dose (e.g., 10 µg or 50 µg) in the final injection volume.
-
-
Administration:
-
Administer the prepared dose via intramuscular (IM) injection. The specific muscle (e.g., quadriceps or deltoid) should be recorded.
-
-
Immunization Schedule:
-
A prime-boost regimen is typically employed. For example, animals can be immunized twice at a defined interval (e.g., 3 or 4 weeks apart).
-
-
Post-Injection Monitoring:
-
Monitor the animals for any local reactogenicity (e.g., swelling at the injection site) and systemic adverse effects.
-
Collect blood samples at predetermined time points for immunological and safety analysis.
-
III. Analysis of Immune Response
1. Hemagglutination Inhibition (HI) Assay:
-
Collect serum samples from immunized animals.
-
Perform HI assays using standard protocols to measure functional antibody titers against the specific influenza strain.
2. Cytokine and Chemokine Analysis:
-
Collect plasma samples at various time points post-injection (e.g., 6, 24, 48 hours).
-
Use a multiplex immunoassay (e.g., Luminex) to quantify the levels of various cytokines and chemokines (e.g., IL-1RA, I-TAC, eotaxin, IFN-α2a, IL-1β, IL-6, IL-15, CCL-1).
Visualizations
Caption: Workflow for the formulation of this compound LNPs.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Storage of Dog-IM4 LNPs at 4°C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of lipid nanoparticle (LNP) formulations is a critical factor in the development of mRNA-based therapeutics and vaccines. This document provides detailed application notes and protocols for the long-term storage of Dog-IM4 lipid nanoparticles (LNPs) at 4°C. This compound LNPs have demonstrated remarkable stability at refrigerated temperatures, retaining a significant portion of their bioactivity for extended periods, a notable advantage over conventional LNP formulations that often require ultra-cold storage.[1][2][3] These protocols outline the necessary steps to properly store and assess the stability of this compound LNPs, ensuring the integrity and efficacy of the encapsulated mRNA.
Long-Term Storage Stability Data
This compound LNPs, when stored in phosphate-buffered saline (PBS) under nitrogen at 4°C, have shown exceptional stability. Studies have demonstrated that these LNPs retain most of their in vivo bioactivity, with less than a 20% loss, after 25 weeks of storage.[1][2] This is in stark contrast to other lipid nanoparticles, such as those formulated with L319 and MC3 lipids, which lose over 80% of their bioactivity under the same conditions. The enhanced stability of this compound LNPs is attributed to the unique properties of the imidazole-modified ionizable lipid, this compound.
The following tables summarize the quantitative data from stability studies of this compound LNPs stored at 4°C.
Table 1: In Vivo Bioactivity of this compound LNPs Stored at 4°C
| Storage Time (Weeks) | In Vivo Bioactivity (% of Initial) |
| 0 | 100% |
| 25 | >80% |
Table 2: Physicochemical Properties of this compound LNPs Stored at 4°C over 25 Weeks
| Parameter | Initial Value | Value at 25 Weeks |
| mRNA Integrity | High | Maintained |
| Average Particle Size (z-Average) | ~130 nm | Stable |
| Polydispersity Index (PDI) | Low | Stable |
| mRNA Encapsulation | High | No apparent change |
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the stability of this compound LNPs.
Protocol 1: Long-Term Stability Study of this compound LNPs at 4°C
This protocol outlines the overarching procedure for conducting a long-term stability study.
1. LNP Preparation and Initial Characterization:
-
Prepare this compound LNPs encapsulating the desired mRNA (e.g., hEPO mRNA) using a standardized microfluidic mixing method.
-
Perform initial characterization of the LNPs at time zero (T=0) for:
-
In vivo bioactivity (Protocol 2)
-
mRNA integrity (Protocol 3)
-
Particle size and Polydispersity Index (PDI) (Protocol 4)
-
mRNA encapsulation efficiency (Protocol 5)
-
2. Storage Conditions:
-
Aliquot the LNP suspension into sterile, sealed vials.
-
To prevent oxidation, overlay the suspension with nitrogen gas before sealing the vials.
-
Store the vials upright in a calibrated refrigerator at 4°C, protected from light.
3. Time Points for Analysis:
-
Establish a schedule for stability testing at predetermined time points (e.g., 0, 4, 8, 12, and 25 weeks).
4. Sample Analysis at Each Time Point:
-
At each designated time point, remove a vial of LNPs from storage.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Perform the full panel of characterization assays as listed in step 1.
5. Data Analysis:
-
Compare the results from each time point to the initial T=0 data to assess any changes in the LNP properties over time.
Protocol 2: In Vivo Bioactivity Assessment of hEPO mRNA LNPs
This protocol describes how to assess the biological activity of this compound LNPs encapsulating human Erythropoietin (hEPO) mRNA in mice.
1. Animal Handling:
-
Use an appropriate mouse strain (e.g., BALB/c).
-
Acclimatize the animals for at least one week before the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines.
2. LNP Administration:
-
Dilute the hEPO mRNA LNPs in sterile PBS to the desired concentration.
-
Administer a defined dose of the LNPs (e.g., 1 µg of mRNA per mouse) via intramuscular (IM) injection into the quadriceps muscle.
3. Blood Collection:
-
At a specified time point post-injection (e.g., 6 hours), collect blood from the mice via a suitable method (e.g., submandibular or retro-orbital bleeding).
-
Dispense the blood into serum separator tubes.
4. Serum Preparation:
-
Allow the blood to clot at room temperature for approximately 30-60 minutes.
-
Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum (the clear supernatant) and store it at -80°C until analysis.
5. hEPO Quantification by ELISA:
-
Use a commercially available human EPO ELISA kit.
-
Follow the manufacturer's instructions for the assay. This typically involves:
-
Preparing a standard curve with the provided hEPO standards.
-
Adding the standards, controls, and mouse serum samples to the antibody-coated microplate.
-
Incubating the plate.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate solution that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of hEPO in the serum samples by interpolating from the standard curve.
Protocol 3: mRNA Integrity Analysis using Fragment Analyzer
This protocol details the assessment of mRNA integrity after extraction from LNPs.
1. mRNA Extraction from LNPs:
-
Disrupt the LNPs to release the mRNA. A common method is to use a surfactant solution (e.g., 1-2% Triton X-100).
-
Purify the mRNA from the LNP components using a suitable RNA purification kit (e.g., a spin column-based kit).
-
Elute the purified mRNA in RNase-free water.
2. Sample Preparation for Fragment Analysis:
-
Quantify the concentration of the extracted mRNA using a spectrophotometer (e.g., NanoDrop).
-
Dilute the mRNA samples to the concentration range recommended by the fragment analyzer kit manufacturer.
3. Fragment Analysis:
-
Use a capillary electrophoresis-based fragment analyzer system (e.g., Agilent Fragment Analyzer).
-
Select the appropriate kit for RNA analysis based on the expected size of the mRNA.
-
Prepare the gel, markers, and samples according to the kit protocol.
-
Load the samples, ladder, and controls onto the instrument.
-
Run the analysis.
4. Data Interpretation:
-
The instrument software will generate an electropherogram showing the size distribution of the RNA fragments.
-
A high-quality, intact mRNA will show a single, sharp peak at the expected size.
-
The presence of smaller fragments or a smear indicates mRNA degradation.
-
Calculate the percentage of intact mRNA based on the peak areas.
Protocol 4: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
This protocol describes the measurement of LNP size and PDI.
1. Sample Preparation:
-
Dilute the LNP suspension in a suitable buffer (e.g., PBS) to a concentration appropriate for DLS measurement. The optimal concentration should be determined empirically to obtain a stable count rate.
2. Instrument Setup:
-
Use a DLS instrument (e.g., Malvern Zetasizer).
-
Set the measurement parameters, including the dispersant (refractive index and viscosity of the buffer), temperature (typically 25°C), and measurement angle.
3. Measurement:
-
Equilibrate the sample to the set temperature for a few minutes before measurement.
-
Perform multiple measurements (e.g., 3 runs of 10-15 measurements each) to ensure reproducibility.
4. Data Analysis:
-
The instrument software will calculate the z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), a measure of the width of the size distribution.
-
A PDI value below 0.3 is generally considered acceptable for LNP formulations.
Protocol 5: mRNA Encapsulation Efficiency using RiboGreen Assay
This protocol details the determination of the percentage of mRNA encapsulated within the LNPs.
1. Reagent Preparation:
-
Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions.
-
Prepare a 2% Triton X-100 solution in TE buffer.
2. Standard Curve Preparation:
-
Prepare a series of known concentrations of the free mRNA (the same mRNA used in the LNP formulation) in TE buffer to generate a standard curve.
3. Sample Preparation:
-
In a 96-well black plate, prepare two sets of wells for each LNP sample:
-
Set 1 (Total mRNA): Dilute the LNPs in TE buffer containing 1% Triton X-100 to disrupt the particles and release all the mRNA.
-
Set 2 (Free mRNA): Dilute the LNPs in TE buffer without Triton X-100.
-
4. Assay Procedure:
-
Add the prepared standards and samples to the 96-well plate.
-
Add the RiboGreen working solution to all wells.
-
Incubate the plate for a few minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.
5. Calculation of Encapsulation Efficiency:
-
Use the standard curve to determine the concentration of mRNA in both the "Total mRNA" and "Free mRNA" samples.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100
Cellular Uptake and mRNA Delivery Pathway
The efficacy of mRNA LNPs is dependent on their successful uptake by target cells and the subsequent release of the mRNA cargo into the cytoplasm. This process involves several key steps:
-
Endocytosis: LNPs are internalized by cells primarily through endocytosis.
-
Endosomal Trafficking: Once inside the cell, the LNPs are enclosed within endosomes, which mature from early to late endosomes and eventually fuse with lysosomes.
-
Endosomal Escape: For the mRNA to be translated, it must escape from the endosome into the cytoplasm before being degraded in the lysosome. The ionizable lipids in the LNP formulation play a crucial role in this step. At the acidic pH of the endosome, the ionizable lipids become protonated, which is thought to disrupt the endosomal membrane and facilitate the release of the mRNA.
References
Application Notes and Protocols for the Analytical Characterization of Dog-IM4 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA vaccines.[1][2] The specific composition of these LNPs, including the nature of the ionizable lipid, is a critical determinant of their efficacy, stability, and safety. Dog-IM4 is a novel ionizable lipid that has shown promise in enhancing the stability of LNP formulations.[3][4] This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound LNPs, ensuring robust and reproducible product development.
Key Analytical Techniques for LNP Characterization
A suite of orthogonal analytical methods is essential for the comprehensive characterization of LNPs.[5] These techniques provide critical information on the physicochemical properties of the nanoparticles, which directly impact their in vivo performance.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
The size and surface charge of LNPs are critical quality attributes (CQAs) that influence their biodistribution, cellular uptake, and stability.
-
Dynamic Light Scattering (DLS): A primary technique for measuring the hydrodynamic diameter and PDI of LNPs in solution.
-
Electrophoretic Light Scattering (ELS): Used to determine the zeta potential, which is an indicator of the surface charge and colloidal stability of the LNP suspension.
Encapsulation Efficiency and Drug Load
Quantifying the amount of therapeutic cargo encapsulated within the LNPs is crucial for determining the correct dosage and ensuring therapeutic efficacy.
-
Fluorescence Spectroscopy (e.g., RiboGreen Assay): A common method to determine the encapsulation efficiency of nucleic acids by measuring the fluorescence of a dye that specifically binds to the nucleic acid.
-
Chromatographic Methods (e.g., SEC-MALS, HPLC-CAD): Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) or high-performance liquid chromatography with charged aerosol detection (HPLC-CAD) can be used to separate free from encapsulated drug and quantify the lipid components.
Particle Morphology and Structure
Visualizing the morphology and internal structure of LNPs provides invaluable insights into the formulation's quality and the distribution of the encapsulated cargo.
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM): This high-resolution imaging technique allows for the direct visualization of individual LNPs in their near-native, hydrated state, providing information on size, shape, lamellarity, and encapsulation.
In Vitro and In Vivo Stability and Activity
Assessing the stability of the LNP formulation under various conditions and evaluating its biological activity are critical steps in preclinical development.
-
Stability Studies: LNPs are subjected to different temperatures and storage durations to monitor changes in their physicochemical properties over time.
-
In Vitro Transfection Assays: The ability of the LNPs to deliver their cargo and induce protein expression is evaluated in relevant cell lines.
-
In Vivo Studies: Animal models are used to assess the biodistribution, efficacy, and potential immunogenicity of the LNP formulation.
Quantitative Data Summary
The following table summarizes the typical physicochemical properties of this compound LNPs as reported in the literature.
| Parameter | Technique | Typical Value | Reference |
| Particle Size (Z-average) | DLS | 130 - 150 nm | |
| Polydispersity Index (PDI) | DLS | < 0.2 | |
| Zeta Potential | ELS | Slightly negative at neutral pH | |
| Encapsulation Efficiency | RiboGreen Assay | > 90% |
Experimental Protocols
Protocol 1: Determination of Particle Size, PDI, and Zeta Potential using DLS and ELS
Objective: To measure the hydrodynamic diameter, polydispersity index, and surface charge of this compound LNPs.
Materials:
-
This compound LNP sample
-
1x Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter
-
Disposable cuvettes for DLS and zeta potential measurements
-
Zetasizer instrument (e.g., Malvern Panalytical)
Procedure:
-
Sample Preparation: Dilute the this compound LNP sample to an appropriate concentration (typically in the range of 0.1-1 mg/mL) with filtered 1x PBS. The final volume should be sufficient for the specific cuvette being used (e.g., 1 mL).
-
Instrument Setup:
-
Turn on the Zetasizer instrument and allow it to warm up for at least 30 minutes.
-
Select the appropriate measurement parameters in the software, including the dispersant (water or PBS), temperature (e.g., 25°C), and measurement type (size and/or zeta potential).
-
-
Size and PDI Measurement (DLS):
-
Carefully pipette the diluted LNP sample into a DLS cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the instrument's sample holder.
-
Initiate the size measurement. The instrument will perform multiple runs and provide an averaged Z-average diameter and PDI.
-
-
Zeta Potential Measurement (ELS):
-
Carefully inject the diluted LNP sample into a zeta potential cell, avoiding bubble formation.
-
Place the cell into the instrument.
-
Initiate the zeta potential measurement. The instrument will apply an electric field and measure the particle mobility to calculate the zeta potential.
-
-
Data Analysis: Record the Z-average diameter (nm), PDI, and zeta potential (mV). Ensure that the quality of the data is acceptable based on the instrument's software diagnostics.
References
- 1. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teachthought.com [teachthought.com]
- 3. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
Dog-IM4 mRNA Encapsulation Efficiency Technical Support Center
Welcome to the technical support center for Dog-IM4 mRNA lipid nanoparticle (LNP) encapsulation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the encapsulation of mRNA using the this compound ionizable lipid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for mRNA encapsulation?
This compound is a novel, ionizable lipid featuring an imidazole head group.[1][2][3] It is a critical component in LNP formulations designed to encapsulate and deliver mRNA. At a low pH (e.g., pH 4.0), the imidazole head group becomes protonated (positively charged), which facilitates the electrostatic interaction and complexation with the negatively charged mRNA backbone.[4] Upon entering the physiological environment (pH ~7.4), this compound becomes more neutral, which can reduce toxicity.[4] Studies have shown that this compound LNPs confer remarkable stability to the encapsulated mRNA and can stimulate strong immune responses.
Q2: What is a typical lipid composition for a this compound LNP formulation?
A standard molar ratio for formulating this compound based LNPs is 50:10:38.5:1.5, representing the ionizable lipid (this compound), a phospholipid (like DSPC), cholesterol, and a PEG-lipid, respectively. These components are essential for forming a stable LNP structure that protects the mRNA payload.
Q3: What is considered a good encapsulation efficiency for mRNA-LNPs?
A high encapsulation efficiency (EE) is critical for ensuring an effective therapeutic dose. Generally, an EE of over 80% is considered acceptable, with values often reaching >95% under optimized conditions.
Q4: How is mRNA encapsulation efficiency measured?
The most common method for determining mRNA encapsulation efficiency is the Quant-iT RiboGreen assay or a similar fluorescence-based method. This assay uses a dye that fluoresces upon binding to RNA. By measuring the fluorescence of the LNP sample before and after lysis with a detergent (like Triton X-100), one can determine the amount of unencapsulated ("free") mRNA versus the total mRNA. The encapsulation efficiency is then calculated from these two values.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation of this compound mRNA-LNPs.
Issue 1: Low mRNA Encapsulation Efficiency (<80%)
| Potential Cause | Recommended Solution |
| Incorrect pH of Aqueous Buffer | The ionizable this compound lipid requires an acidic environment to become sufficiently protonated for efficient complexation with mRNA. Ensure your mRNA is dissolved in a low pH buffer, such as 50 mM citrate buffer at pH 4.0, prior to mixing. |
| Poor mRNA Quality | Degraded or impure mRNA will not encapsulate efficiently. Assess mRNA integrity using gel electrophoresis or a fragment analyzer. Ensure the mRNA solution is free of contaminants and RNases. |
| Suboptimal Microfluidic Mixing Parameters | The Total Flow Rate (TFR) and Flow Rate Ratio (FRR) of the lipid-ethanol and mRNA-aqueous phases are critical. Slower TFRs can sometimes lead to larger particles and lower EE. Systematically optimize the TFR and FRR (e.g., FRR of 3:1 aqueous:organic) to find the ideal conditions for your specific setup. |
| Incomplete Dissolution of Lipids | Lipids, especially cholesterol, must be fully dissolved in the ethanol phase before mixing. Gently warm the lipid solution (e.g., to 37°C) and vortex to ensure complete dissolution. |
| Incorrect Lipid Ratios | The stoichiometry of the lipid components is crucial for proper LNP self-assembly. Prepare lipid stock solutions with high accuracy and verify the molar ratios in your formulation. |
Issue 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)
| Potential Cause | Recommended Solution |
| Suboptimal Mixing Speed/Flow Rates | In microfluidic systems, higher TFR generally leads to smaller particle sizes due to more rapid nanoprecipitation. Experiment with increasing the TFR. The FRR also influences particle size and PDI. |
| Lipid Aggregation | Ensure lipids are fully solubilized in ethanol before mixing. Post-formulation, aggregation can occur. Ensure the final LNP suspension is properly dialyzed or purified to remove ethanol and exchanged into a suitable storage buffer (e.g., PBS). |
| Incorrect PEG-Lipid Percentage | The PEG-lipid is crucial for controlling particle size and preventing aggregation. The typical concentration is 1.5 mol%. A significantly lower or higher percentage may adversely affect LNP formation and stability. |
Issue 3: Batch-to-Batch Inconsistency
| Potential Cause | Recommended Solution |
| Variability in Raw Materials | Ensure consistent quality of lipids and mRNA from the same source or lot. Impurities in lipids can significantly impact LNP formation. |
| Inconsistent Mixing Process | Use a precisely controlled mixing system, such as a microfluidic pump, to ensure hydrodynamic parameters (TFR, FRR) are identical between runs. Prepare solutions and handle them consistently each time. |
| Environmental Factors | Maintain a consistent temperature for your solutions, especially the lipid-ethanol phase. Work in an RNase-free environment to prevent mRNA degradation. |
Supporting Data
The following table summarizes key formulation and process parameters cited in the literature for the successful production of this compound mRNA-LNPs using microfluidic mixing.
| Parameter | Recommended Value / Range | Source |
| Ionizable Lipid | This compound | |
| Lipid Molar Ratio (this compound:DSPC:Chol:PEG-Lipid) | 50:10:38.5:1.5 | |
| mRNA Buffer | 50 mM Citrate Buffer | |
| mRNA Buffer pH | 4.0 | |
| Lipid Solvent | 100% Ethanol | |
| Flow Rate Ratio (Aqueous:Ethanol) | 3:1 | |
| N/P Ratio | 6 | |
| Post-Mixing Step | Dialysis against PBS (pH 7.4) |
Experimental Protocols
Protocol 1: Preparation of this compound mRNA-LNPs via Microfluidic Mixing
This protocol describes the formulation of this compound LNPs using a microfluidic device.
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., DMG-PEG 2k)
-
200-proof, non-denatured Ethanol
-
mRNA transcript
-
Citric Acid
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr™)
-
Syringes and tubing compatible with the system
-
Dialysis cassette (e.g., 10K MWCO)
Procedure:
-
Prepare the Lipid Phase (Organic): a. Prepare stock solutions of this compound, DSPC, cholesterol, and PEG-lipid in 100% ethanol. b. In an RNase-free tube, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Chol:PEG-Lipid). c. Dilute the final lipid mixture with 100% ethanol to the desired total lipid concentration (e.g., 20 mg/mL). d. Ensure complete dissolution by gently warming and vortexing. Load this solution into the appropriate syringe for the microfluidic system.
-
Prepare the Aqueous Phase: a. Prepare a 50 mM citrate buffer, pH 4.0, using nuclease-free water. b. Thaw the mRNA stock solution on ice. c. Dilute the mRNA in the citrate buffer to the desired concentration (e.g., 0.2-0.3 mg/mL). The final concentration should be calculated to achieve the target N/P ratio (e.g., 6). d. Load this solution into the appropriate syringe for the system.
-
Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. b. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic). c. Set the Total Flow Rate (TFR) to a desired value (e.g., 4 mL/min or 12 mL/min). d. Initiate the mixing process. The two phases will mix rapidly in the microfluidic cartridge, leading to LNP self-assembly. e. Collect the resulting milky-white LNP suspension from the outlet.
-
Purification and Buffer Exchange: a. Transfer the collected LNP suspension to a dialysis cassette. b. Dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH. c. After dialysis, collect the purified LNP suspension.
-
Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Store the final product at 4°C. For long-term storage, consult stability data, as freezing may be required.
Protocol 2: Measuring Encapsulation Efficiency via RiboGreen Assay
This protocol provides a method to determine the percentage of mRNA successfully encapsulated within the LNPs.
Materials:
-
Purified this compound mRNA-LNP sample
-
Quant-iT™ RiboGreen™ RNA Assay Kit (or equivalent)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (10% solution)
-
Nuclease-free water
-
Black, 96-well fluorescence microplate
-
Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)
Procedure:
-
Prepare Reagents: a. Prepare a 2% Triton X-100 solution in nuclease-free water. b. Prepare the RiboGreen working solution by diluting the stock reagent 200-fold in TE buffer. Protect from light. c. Prepare an RNA standard curve using the RNA standard provided in the kit, diluted in TE buffer. The concentration range should typically be from 0 to 1000 ng/mL.
-
Plate Setup (in duplicate or triplicate): a. Standard Curve: Add 100 µL of each RNA standard dilution to the wells. b. Total mRNA (Lysis): Dilute your LNP sample in TE buffer to fall within the standard curve range. In separate wells, mix 50 µL of the diluted LNP sample with 50 µL of 2% Triton X-100 solution. This will lyse the LNPs. c. Free mRNA (No Lysis): In separate wells, mix 50 µL of the diluted LNP sample with 50 µL of TE buffer (without Triton X-100).
-
Incubation and Measurement: a. Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis in the Triton X-100 wells. b. Add 100 µL of the diluted RiboGreen reagent to all standard and sample wells. c. Mix gently and incubate for 5 minutes at room temperature, protected from light. d. Measure the fluorescence intensity using the plate reader.
-
Calculation: a. Generate a linear regression from the RNA standard curve (Fluorescence vs. RNA concentration). b. Use the standard curve to calculate the RNA concentration in the "Total mRNA" and "Free mRNA" samples. c. Calculate the Encapsulation Efficiency (EE) using the following formula:
EE (%) = ( [Total mRNA] - [Free mRNA] ) / [Total mRNA] * 100
Visualizations
Caption: Workflow for this compound mRNA-LNP Preparation and Quality Control.
Caption: Troubleshooting logic for low mRNA encapsulation efficiency.
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
preventing aggregation of Dog-IM4 LNPs during storage
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the prevention of aggregation of Dog-IM4 lipid nanoparticles (LNPs) during storage. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the stability and efficacy of their LNP formulations.
Troubleshooting Guides
Issue: Observed Aggregation of this compound LNPs During Storage
Aggregation of lipid nanoparticles is a common challenge that can impact their safety and effectiveness. Below is a guide to troubleshoot and prevent this issue, focusing on key factors that influence LNP stability.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution | Key Considerations |
| Improper Storage Temperature | Store this compound LNPs at 4°C.[1][2][3][4] For long-term storage beyond 150 days, consider lyophilization or storage at subzero temperatures.[5] | Studies have shown that this compound LNPs maintain most of their bioactivity for up to 25 weeks when stored at 4°C. Higher temperatures (25°C and 37°C) lead to rapid degradation and aggregation. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. If freezing is necessary, use cryoprotectants such as sucrose or trehalose. Storage at -20°C with sucrose has been shown to extend LNP stability. | Freeze-thaw cycles are a common stressor that can induce aggregation. The choice of buffer is also critical, as some, like phosphate-buffered saline (PBS), can experience significant pH changes during freezing and thawing. |
| Inappropriate Formulation pH | Maintain a physiologically appropriate pH (around 7.4) for the storage buffer. LNP aggregation can occur more rapidly at neutral pH where ionic lipids are closer to being neutrally charged. | While the pH of the storage buffer was not found to significantly influence stability in one study, maintaining a physiological pH is recommended for ease of use. |
| High Ionic Strength of Formulation | Use buffers with appropriate ionic strength. High ionic strength can promote aggregation due to charge screening between LNP particles. | The electrostatic repulsion between LNPs, which helps prevent aggregation, can be diminished in high-salt buffers. |
| Oxidation of Lipids | Store LNPs in an oxygen-free environment, such as under an inert gas like nitrogen. Including antioxidants in the formulation can also mitigate oxidation. | Unsaturated lipids are particularly susceptible to oxidation, which can compromise the structural integrity of the LNPs. |
| Suboptimal Lipid Composition | Ensure the formulation includes an optimized amount of PEG-lipid. PEG creates a steric barrier that helps prevent aggregation. The structure of other lipids, such as branched-tail ionizable lipids, can also enhance membrane rigidity and reduce aggregation. | While PEG-lipids inhibit aggregation, they do not eliminate it entirely and can sometimes reduce cellular uptake. |
Experimental Workflow for Investigating LNP Aggregation
Caption: Experimental workflow for assessing this compound LNP stability and aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound LNPs?
A1: For routine laboratory use and storage up to 25 weeks, this compound LNPs should be stored at 4°C in a suitable buffer such as phosphate-buffered saline (PBS) under an inert nitrogen atmosphere. This condition has been shown to preserve the vast majority of their in vivo bioactivity with minimal changes in particle size. Storage at higher temperatures like 25°C and 37°C leads to a rapid decline in bioactivity and an increase in particle size, which is correlated with mRNA degradation.
Q2: How do freeze-thaw cycles affect this compound LNP stability?
A2: Freeze-thaw cycles can be detrimental to LNP stability, often leading to aggregation. To mitigate this, it is recommended to include cryoprotectants like sucrose in the formulation. For instance, storing LNPs at -20°C with 10% (w/v) sucrose can help maintain vaccine stability and potency. It is also important to use buffers that maintain a stable pH during freezing and thawing.
Q3: What role does the lipid composition play in preventing aggregation?
A3: The lipid composition is a critical factor in LNP stability. Key components include:
-
PEG-lipids: These lipids form a protective layer on the surface of the LNP, creating a steric barrier that helps prevent particles from aggregating.
-
Ionizable Lipids: The charge of the ionizable lipid at a given pH influences inter-particle repulsion. A near-neutral surface charge can lead to increased aggregation. The unique imidazole head group of the this compound lipid is speculated to contribute to its enhanced stability.
-
Helper Lipids: The structure of other lipids in the formulation, such as those with branched hydrophobic tails, can increase the rigidity of the LNP membrane, which helps to reduce aggregation.
Signaling Pathway of LNP Aggregation Factors
Caption: Factors and pathways leading to LNP aggregation.
Q4: How can I assess the aggregation of my this compound LNP samples?
A4: A combination of techniques should be used to monitor LNP aggregation and overall stability:
-
Dynamic Light Scattering (DLS): This is the primary method to measure the average particle size (z-Average) and the Polydispersity Index (PDI). An increase in either of these parameters over time can indicate aggregation.
-
Visual Inspection: While not quantitative, a visual check for turbidity or precipitation can be a quick indicator of significant aggregation.
-
mRNA Integrity and Encapsulation: Since aggregation can be linked to payload degradation, it is important to assess mRNA integrity using techniques like fragment analysis and to quantify mRNA encapsulation, for example, with a RiboGreen assay.
Q5: Are there any specific formulation components that can enhance the stability of this compound LNPs during storage?
A5: Yes, the inclusion of certain excipients can significantly improve stability:
-
Cryoprotectants: Sugars like sucrose and trehalose are effective at protecting LNPs from aggregation during freezing and lyophilization.
-
Buffers: Choosing a buffer that resists pH changes during temperature fluctuations is important. Citrate buffers are often used during formulation at acidic pH, while PBS is common for storage at neutral pH. However, for frozen storage, buffers other than PBS may be more suitable to avoid pH shifts.
-
Antioxidants: To prevent oxidative degradation of lipids, especially unsaturated ones, adding antioxidants to the formulation can be beneficial.
Troubleshooting Logic for LNP Aggregation
Caption: A logical workflow for troubleshooting this compound LNP aggregation issues.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. k2sci.com [k2sci.com]
troubleshooting inconsistent results with Dog-IM4 LNPs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dog-IM4 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
A1: this compound is a novel ionizable lipid that incorporates an imidazole head group.[1][2] It is used as a key component in LNP formulations for the delivery of nucleic acids, such as mRNA.[1][2] The imidazole head group is suggested to contribute to the enhanced stability of the LNPs, particularly when stored in liquid form at 4°C.[3]
Q2: What is the typical lipid composition of a this compound LNP formulation?
A2: A common molar ratio for this compound LNP formulation is 50:10:38.5:1.5, consisting of the ionizable lipid (this compound), a phospholipid (like DSPC), cholesterol, and a PEGylated lipid (like DMPE-PEG2000), respectively.
Q3: What are the expected physicochemical characteristics of this compound LNPs?
A3: The expected characteristics can vary based on the specific formulation parameters. However, one study reported the following characteristics for this compound LNPs formulated with a 50:10:38.5:1.5 molar ratio and an N/P ratio of 6.
| Parameter | Typical Value |
| Average Particle Size (Z-average) | ~130 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | Approximately -12.3 mV |
| mRNA Encapsulation Efficiency | ~75% |
Q4: What are the recommended storage conditions for this compound LNPs?
A4: For optimal stability and to retain bioactivity, it is highly recommended to store this compound LNPs at 4°C. Studies have shown that this compound LNPs maintain most of their in vivo bioactivity for up to 25 weeks when stored at this temperature. Storage at higher temperatures, such as 25°C and 37°C, can lead to accelerated mRNA degradation and an increase in particle size.
Troubleshooting Inconsistent Results
This section addresses common issues that may arise during the formulation, characterization, and application of this compound LNPs.
Issue 1: Low Transfection Efficiency
Q: My transfection efficiency with this compound LNPs is lower than expected. What are the possible causes and solutions?
A: Low transfection efficiency can stem from several factors throughout the experimental workflow. Below is a troubleshooting guide to help identify and resolve the issue.
Troubleshooting Low Transfection Efficiency
| Potential Cause | Recommended Solution(s) |
| Suboptimal LNP Formulation | - Verify the lipid-to-nucleic acid ratio. An N/P ratio of around 6 is a good starting point for this compound LNPs. - Ensure the molar ratios of the lipid components are correct (e.g., 50:10:38.5:1.5 for this compound/DSPC/Cholesterol/PEG-lipid). |
| Poor Nucleic Acid Quality | - Use high-purity, endotoxin-free nucleic acids. - Verify the integrity of your mRNA or siRNA using gel electrophoresis or a fragment analyzer. Degraded nucleic acid will not be translated effectively. |
| Inadequate Cell Culture Conditions | - Ensure cells are healthy and in the logarithmic growth phase. - Optimize cell density at the time of transfection; typically, 60-80% confluency is ideal for adherent cells. - For sensitive primary cells, minimize stress by maintaining routine culture conditions as much as possible during transfection. |
| Incorrect LNP Dosage | - Perform a dose-response experiment to determine the optimal LNP concentration for your specific cell type. Excessively high doses can lead to cytotoxicity, while low doses may not be sufficient for efficient transfection. |
| Serum Interference | - Serum can sometimes destabilize LNPs. Consider performing transfections in serum-free or reduced-serum media, while monitoring cell viability. |
Experimental Workflow for Troubleshooting Low Transfection Efficiency
Caption: A logical workflow for troubleshooting low transfection efficiency.
Issue 2: High Polydispersity Index (PDI)
Q: The PDI of my this compound LNP batches is consistently high (>0.2). What could be causing this and how can I improve it?
A: A high PDI indicates a broad particle size distribution, which can lead to inconsistent results. Here are potential causes and solutions:
Troubleshooting High PDI
| Potential Cause | Recommended Solution(s) |
| Suboptimal Mixing During Formulation | - If using a microfluidic system like the NanoAssemblr™, ensure the flow rate ratio (e.g., 1:3 ethanol to aqueous phase) and total flow rate are optimized and consistent. - For manual methods, ensure rapid and consistent mixing to promote uniform particle formation. However, microfluidic mixing is recommended for better reproducibility. |
| Poor Quality of Lipids or Solvents | - Use high-purity lipids and fresh, anhydrous ethanol. Impurities can interfere with LNP self-assembly. |
| Incorrect Buffer pH | - The aqueous buffer for mRNA should be acidic (e.g., 50 mM citrate buffer, pH 4.0) to ensure the ionizable lipid is charged for complexation with the nucleic acid. Inconsistent pH can lead to heterogeneous particle formation. |
| LNP Aggregation | - Aggregation can occur post-formulation. Ensure proper storage conditions (4°C) and avoid freeze-thaw cycles if not validated with cryoprotectants. - The inclusion of a PEGylated lipid in the formulation is crucial for preventing aggregation. |
Signaling Pathway of LNP Formation and Factors Affecting PDI
Caption: Key inputs and process variables affecting LNP polydispersity.
Issue 3: Batch-to-Batch Variability
Q: I am observing significant variability between different batches of this compound LNPs, particularly in terms of size and transfection efficiency. How can I improve consistency?
A: Batch-to-batch variability is a common challenge in LNP manufacturing. Strict control over all experimental parameters is key to improving reproducibility.
Troubleshooting Batch-to-Batch Variability
| Potential Cause | Recommended Solution(s) |
| Inconsistent Formulation Process | - Utilize an automated mixing system, such as a microfluidic device, to ensure consistent mixing parameters (flow rates, ratios) between batches. Manual methods are more prone to variability. |
| Variability in Raw Materials | - Source high-quality lipids from a reliable supplier and use consistent lots for a series of experiments. - Prepare fresh solutions for each batch, or if using stock solutions, ensure they have been stored correctly and are within their stability window. |
| Environmental Fluctuations | - Perform the formulation process in a controlled environment. Fluctuations in temperature can affect lipid solubility and LNP formation. |
| Inconsistent Dialysis/Purification | - Standardize the dialysis or purification process (e.g., buffer exchange method, duration, and buffer composition) to remove ethanol and unencapsulated material consistently. |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
This protocol is adapted from a study that successfully formulated this compound LNPs.
-
Preparation of Lipid Stock Solution:
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Dissolve this compound, DSPC, cholesterol, and a PEG-lipid (e.g., DMPE-PEG2000) in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.
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The total lipid concentration in the ethanol solution should be 20 mg/mL.
-
-
Preparation of mRNA Solution:
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Dissolve the mRNA in a 50 mM citrate buffer (pH 4.0).
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The concentration of mRNA should be approximately 0.265 mg/mL.
-
-
Microfluidic Mixing:
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Set up a microfluidic mixing device (e.g., NanoAssemblr™).
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Inject the lipid-ethanol solution and the mRNA-citrate buffer solution into the device at a flow rate ratio of 1:3 (ethanol:aqueous).
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Use a combined final flow rate of 4 mL/min.
-
-
Purification:
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Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and unencapsulated mRNA.
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and PDI Measurement (Dynamic Light Scattering - DLS):
- Dilute the LNP sample in PBS.
- Measure the Z-average diameter and polydispersity index using a DLS instrument (e.g., Zetasizer).
2. Encapsulation Efficiency (RiboGreen Assay):
- Prepare two sets of diluted LNP samples in TE buffer.
- To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release all mRNA. The other set remains intact to measure unencapsulated mRNA.
- Add the RiboGreen reagent to both sets and measure the fluorescence.
- Calculate the encapsulation efficiency using the following formula:
- EE (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100
3. mRNA Integrity Analysis:
- Extract the mRNA from the LNPs. A method involving incubation with 1% Triton X-100 followed by phenol/chloroform extraction can be used.
- Analyze the integrity of the extracted mRNA using a fragment analyzer or gel electrophoresis. This is particularly important when troubleshooting stability issues at elevated temperatures.
References
- 1. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N/P Ratio for Dog-IM4 LNP Formulation
Welcome to the technical support center for the optimization of Dog-IM4 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the Nitrogen-to-Phosphate (N/P) ratio of your this compound LNP formulations for optimal performance. Here you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the N/P ratio and why is it a critical parameter in this compound LNP formulation?
The N/P ratio represents the molar ratio of the amine groups (Nitrogen) from the ionizable lipid (in this case, this compound) to the phosphate groups (Phosphate) of the nucleic acid cargo (e.g., mRNA).[1][2] This ratio is a critical parameter as it directly influences the physicochemical properties and biological activity of the LNPs, including:
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Encapsulation Efficiency: A sufficient amount of positively charged ionizable lipid is necessary to complex with the negatively charged nucleic acid backbone, leading to high encapsulation efficiency.
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Particle Size and Polydispersity Index (PDI): The N/P ratio can affect the condensation of the nucleic acid and the subsequent self-assembly of the lipids, thereby influencing the size and uniformity of the LNPs.[3]
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Surface Charge: The ratio of cationic lipid to anionic nucleic acid will determine the overall surface charge of the LNP, which can impact stability and cellular uptake.
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Transfection Efficiency: An optimal N/P ratio is crucial for efficient endosomal escape and release of the nucleic acid cargo into the cytoplasm.[4]
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Toxicity: Excess positive charge from high N/P ratios can lead to increased cytotoxicity.[4]
Q2: What is the recommended starting N/P ratio for this compound LNP formulations?
Published studies on this compound LNP formulations have utilized a constant N/P ratio of 6. This has been shown to be effective for in vivo applications, resulting in LNPs with a hydrodynamic diameter of approximately 130 nm and a negative surface charge. Therefore, an N/P ratio of 6 is a well-established starting point for your experiments. However, optimization around this value is recommended to achieve the best performance for your specific application.
Q3: How do I calculate the N/P ratio for my this compound LNP formulation?
The N/P ratio is calculated based on the molar quantities of the ionizable lipid and the nucleic acid. The formula is as follows:
N/P Ratio = (Moles of this compound × Number of ionizable amine groups per this compound molecule) / (Moles of mRNA × Number of phosphate groups per mRNA molecule)
The number of phosphate groups in an mRNA molecule is equal to the number of bases. For single-stranded RNA, there is one phosphate group per base.
Q4: What is the typical lipid composition used with this compound?
A commonly used molar ratio for this compound LNP formulations is 50:10:38.5:1.5, corresponding to (this compound : DSPC : Cholesterol : PEG-lipid).
Troubleshooting Guide
This guide addresses common issues you may encounter when optimizing the N/P ratio for your this compound LNP formulations.
| Issue | Potential Cause | Recommended Solution |
| Low mRNA Encapsulation Efficiency (<80%) | Insufficient N/P ratio: Not enough positively charged this compound to complex with the negatively charged mRNA. | Increase the N/P ratio in increments (e.g., from 3 to 6 or 9). A higher amount of ionizable lipid will provide more positive charges to interact with the mRNA. |
| Suboptimal mixing conditions: Inefficient mixing of the lipid and aqueous phases can lead to poor LNP formation and encapsulation. | Ensure your microfluidic mixing parameters (flow rate, flow rate ratio) are optimized. A typical flow rate ratio of aqueous to ethanolic phase is 3:1. | |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | High N/P ratio: An excessively high N/P ratio can sometimes lead to particle aggregation. | Decrease the N/P ratio. You can also screen different helper lipids or adjust their molar ratios. |
| Poor quality of lipids or mRNA: Degraded materials can lead to inconsistent LNP formation. | Use high-quality, pure lipids and ensure the integrity of your mRNA before formulation. | |
| High Cytotoxicity in vitro | Excessively high N/P ratio: Too much positive charge on the LNP surface can be toxic to cells. | Decrease the N/P ratio. Test a range of N/P ratios (e.g., 3, 6, 9) to find the optimal balance between transfection efficiency and cell viability. |
| Low Transfection Efficiency | Suboptimal N/P ratio: The N/P ratio may be too low for efficient endosomal escape or too high, leading to cytotoxicity that affects protein expression. | Screen a range of N/P ratios (e.g., 3, 6, 9, 12) to determine the optimal ratio for your specific cell type and application. A decrease in transfection efficiency at higher N/P ratios could be linked to increased toxicity. |
| LNP instability: LNPs may be aggregating or degrading in your cell culture media. | Characterize the stability of your LNP formulations in relevant biological media before conducting transfection experiments. |
Experimental Protocols
Protocol 1: Screening for Optimal N/P Ratio
This protocol outlines a method for screening different N/P ratios to determine the optimal formulation for your this compound LNPs.
1. Preparation of Stock Solutions:
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Lipid Stock Solution (in Ethanol): Prepare a stock solution of this compound, DSPC, Cholesterol, and a PEG-lipid at a molar ratio of 50:10:38.5:1.5 in 100% ethanol. The total lipid concentration should be determined based on your desired final LNP concentration.
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mRNA Stock Solution (in Aqueous Buffer): Dissolve your mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to ensure the this compound lipid is protonated. The concentration will depend on the target N/P ratio and the lipid concentration.
2. LNP Formulation using Microfluidics:
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Set up a microfluidic mixing system (e.g., NanoAssemblr™).
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Load the lipid stock solution into one syringe and the mRNA stock solution into another.
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To screen for different N/P ratios (e.g., 3, 6, 9), you will need to adjust the concentration of either the lipid or mRNA stock solution for each formulation. It is often more practical to adjust the mRNA concentration while keeping the total lipid concentration constant.
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Set the flow rate ratio of the aqueous phase to the ethanolic phase to 3:1.
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Initiate mixing at a total flow rate of, for example, 12 mL/min.
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Collect the resulting LNP suspension.
3. Dialysis and Characterization:
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Dialyze the LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.
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Characterize the LNPs for the following parameters:
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Particle Size and PDI: Dynamic Light Scattering (DLS)
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Zeta Potential: Laser Doppler Velocimetry
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mRNA Encapsulation Efficiency: RiboGreen assay
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4. In Vitro Transfection and Cytotoxicity Assessment:
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Plate your target cells at an appropriate density.
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Treat the cells with the different LNP formulations at a fixed mRNA dose.
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After a suitable incubation period (e.g., 24-48 hours), assess:
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Transfection Efficiency: Measure the expression of the protein encoded by the mRNA (e.g., via luciferase assay, flow cytometry for a fluorescent protein).
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Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
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Hypothetical Data for N/P Ratio Optimization of this compound LNPs
The following table presents hypothetical data to illustrate the expected outcomes of an N/P ratio screening experiment. Actual results may vary depending on the specific mRNA and experimental conditions.
| N/P Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Relative Transfection Efficiency (%) | Cell Viability (%) |
| 3 | 145 ± 8 | 0.18 ± 0.03 | -25 ± 3 | 75 ± 5 | 60 ± 8 | 95 ± 4 |
| 6 | 132 ± 5 | 0.12 ± 0.02 | -15 ± 2 | 95 ± 3 | 100 ± 5 | 90 ± 5 |
| 9 | 125 ± 6 | 0.15 ± 0.02 | -8 ± 2 | 98 ± 2 | 85 ± 7 | 75 ± 6 |
| 12 | 138 ± 9 | 0.21 ± 0.04 | -2 ± 3 | 99 ± 1 | 70 ± 9 | 60 ± 8 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for optimizing the N/P ratio of this compound LNP formulations.
Caption: Relationship between N/P ratio and key LNP properties.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing natural killer cells proliferation and cytotoxicity using imidazole-based lipid nanoparticles encapsulating interleukin-2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dog-IM4 LNP Performance with Helper Lipids
Welcome to the technical support center for Dog-IM4 lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their LNP experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard formulation for a this compound LNP?
A1: A commonly used and effective formulation for this compound LNPs consists of a molar ratio of 50:10:38.5:1.5 for the ionizable lipid (this compound), a helper lipid (typically DSPC), cholesterol, and a PEG-lipid (e.g., DMPE-PEG2000), respectively.[1]
Q2: Can I substitute DSPC with another helper lipid like DOPE in my this compound LNP formulation?
A2: Yes, substitution is possible. One study has reported that replacing DSPC with the fusogenic lipid DOPE, along with a change in the PEG-lipid, did not impact the hemagglutination inhibiting (HI) antibody titers induced by the this compound LNPs in a mouse study.[1] However, it is crucial to characterize the physicochemical properties of your LNPs after such a substitution, as helper lipids can influence particle size, polydispersity, and stability.
Q3: What is the role of the helper lipid in an LNP formulation?
A3: Helper lipids are crucial components of LNPs that contribute to their stability and delivery efficiency.[2] Cylindrical-shaped lipids like DSPC are known to provide greater bilayer stability, which is important for in vivo applications.[2] In contrast, cone-shaped lipids like DOPE can promote the formation of a hexagonal II phase, which may facilitate the endosomal release of the nucleic acid payload.[2]
Q4: How does the choice of helper lipid affect LNP stability?
A4: The helper lipid can significantly influence the storage stability of LNPs. For instance, in studies with other ionizable lipids, DSPC has been shown to provide a better stability profile during storage compared to other helper lipids like DOPC or DOPE. When formulating this compound LNPs, it is recommended to conduct stability studies if you deviate from the standard DSPC-containing formulation.
Q5: My LNP characterization shows a large particle size and/or high polydispersity index (PDI). What could be the cause?
A5: Several factors can contribute to large particle size or high PDI. In the context of helper lipids, using a lipid that is less able to form stable bilayers could be a contributing factor. Additionally, issues with the mixing process during LNP formation or the quality of the lipid components can lead to suboptimal particle characteristics. It has also been noted that increasing the proportion of the ionizable lipid at the expense of the helper phospholipid can lead to an increase in particle size and polydispersity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Particle Size or PDI after substituting DSPC with DOPE | The fusogenic nature of DOPE may lead to less stable particle formation compared to DSPC. | 1. Optimize Lipid Ratios: Systematically vary the molar ratio of DOPE and cholesterol to find a composition that yields stable particles of the desired size. 2. Review Formulation Process: Ensure rapid and consistent mixing of the lipid and aqueous phases, as this is critical for controlling particle size. 3. Check Lipid Quality: Verify the purity and stability of your DOPE stock. |
| Low Encapsulation Efficiency | The choice of helper lipid can influence the packing of the lipids and the encapsulation of the nucleic acid cargo. | 1. Re-evaluate Helper Lipid Choice: If high encapsulation efficiency is critical, the more stable bilayer formation provided by DSPC might be advantageous. 2. Adjust N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid (N/P ratio) can impact encapsulation. Consider optimizing this ratio for your specific formulation. |
| Inconsistent In Vivo Performance | While one study showed similar immune responses with DSPC and DOPE in this compound LNPs, in vivo performance can be highly dependent on the specific application and the overall LNP characteristics. DOPE is known to enhance endosomal escape, which could be beneficial, but DSPC may provide better stability in circulation. | 1. Thorough Physicochemical Characterization: Ensure your LNPs are well-characterized (size, PDI, zeta potential, encapsulation efficiency) before in vivo studies. 2. Conduct Comparative Studies: If feasible, perform a side-by-side comparison of LNPs with different helper lipids in your animal model to determine the optimal formulation for your application. |
| LNP Aggregation During Storage | The helper lipid contributes to the overall stability of the LNP. Formulations with less stable helper lipids may be more prone to aggregation over time. | 1. Consider DSPC for Enhanced Stability: DSPC is often associated with better storage stability. 2. Optimize Storage Conditions: Store LNPs at the recommended temperature (typically 2-8°C) and consider the use of cryoprotectants if long-term frozen storage is required. |
Quantitative Data Summary
The following table summarizes the reported physicochemical properties of a standard this compound LNP formulation.
| Ionizable Lipid | Helper Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG-Lipid) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| This compound | DSPC | 50:10:38.5:1.5 | ~130 | Not explicitly stated | >90% (inferred) |
Note: The encapsulation efficiency was inferred from the statement that substituting this compound with Dog-IM2 decreased the efficiency by about 25%, suggesting the original efficiency was high.
Experimental Protocols
Preparation of this compound LNPs by Microfluidic Mixing
This protocol is based on the methodology described in the literature for preparing this compound LNPs.
-
Preparation of Lipid Stock Solution:
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Dissolve this compound, DSPC, cholesterol, and a PEG-lipid (e.g., DMPE-PEG2000) in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanol solution should be approximately 20 mg/mL.
-
-
Preparation of Nucleic Acid Solution:
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Dissolve the mRNA or other nucleic acid cargo in a 50 mM citrate buffer at pH 4.0.
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The concentration of the nucleic acid will depend on the desired final concentration and N/P ratio. A typical concentration is around 0.265 mg/mL.
-
-
Microfluidic Mixing:
-
Use a microfluidic mixing device (e.g., NanoAssemblr™).
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Set the flow rate ratio of the aqueous phase to the ethanolic lipid phase to 3:1.
-
The combined final flow rate can be set to a value such as 4 mL/min.
-
-
Downstream Processing:
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The resulting LNP solution is typically dialyzed against a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and exchange the buffer.
-
The final LNP suspension can then be sterile-filtered.
-
Characterization of LNPs
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Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
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Encapsulation Efficiency: Often assessed using a Ribogreen assay, which measures the fluorescence of the dye upon binding to accessible (unencapsulated) nucleic acid.
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Zeta Potential: Measured to determine the surface charge of the nanoparticles.
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pKa of the Ionizable Lipid: Determined by a TNS (2-(p-toluidinyl)naphthalene-6-sulfonate) dye binding assay.
Visualizations
Caption: Workflow for the formulation and characterization of this compound LNPs.
Caption: The influence of helper lipid choice on LNP properties and performance.
Caption: A logical guide for troubleshooting common this compound LNP formulation issues.
References
Technical Support Center: Scaling Up Dog-IM4 LNP Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Dog-IM4 lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are the key advantages of using this compound in our LNP formulation for scalability? | This compound is an ionizable lipid designed for enhanced mRNA-LNP stability, which can be advantageous for large-scale production and storage.[1][2][3] Its imidazole head group may contribute to improved thermostability, potentially reducing the reliance on ultra-cold chain logistics.[1][2] |
| 2. We are moving from a lab-scale microfluidic setup to a larger system. What are the critical process parameters we need to consider for this compound LNPs? | When scaling up, critical process parameters to monitor and control include the Flow Rate Ratio (FRR) of the lipid-ethanol phase to the mRNA-aqueous phase, the Total Flow Rate (TFR), mixing technology, and temperature. Consistent mixing is key to maintaining uniform particle size and high encapsulation efficiency. |
| 3. How can we ensure batch-to-batch consistency with our this compound LNP production? | Achieving batch-to-batch consistency requires stringent control over raw material quality, precise execution of the formulation protocol, and consistent operation of the manufacturing equipment. Implementing robust in-process controls and final product quality control (QC) testing is essential. |
| 4. What are the recommended storage conditions for large batches of this compound LNPs? | This compound LNPs have shown remarkable stability when stored in liquid form at 4°C in phosphate-buffered saline (PBS). For long-term storage, assessing stability at -20°C or -80°C may also be necessary depending on your specific formulation and intended application. |
| 5. What analytical methods are crucial for quality control of scaled-up this compound LNP batches? | Key analytical methods include Dynamic Light Scattering (DLS) for particle size and polydispersity index (PDI), a RiboGreen assay for mRNA encapsulation efficiency, and High-Performance Liquid Chromatography (HPLC) for lipid integrity and concentration. mRNA integrity should also be assessed. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased Particle Size and Polydispersity Index (PDI) in Larger Batches | 1. Inadequate Mixing: The mixing energy in the scaled-up system may not be sufficient or uniform. 2. Lipid Concentration: The concentration of lipids in the ethanol phase might be too high for the new system's mixing dynamics. 3. Flow Rate Instability: Fluctuations in the flow rates of the lipid and aqueous phases. | 1. Optimize Mixing Parameters: Adjust the mixing speed or energy input. For microfluidic-based systems, this could mean optimizing the TFR. 2. Adjust Lipid Concentration: You may need to slightly lower the lipid concentration in the ethanol phase to accommodate the different mixing geometry at a larger scale. 3. Ensure Pump Stability: Calibrate and validate the pumps to ensure consistent and stable flow rates throughout the production run. |
| Decreased mRNA Encapsulation Efficiency | 1. Suboptimal Flow Rate Ratio (FRR): The FRR may need to be re-optimized for the larger scale. 2. pH of Aqueous Buffer: The pH of the citrate buffer being used for the mRNA may not be optimal for the scaled-up process, affecting the ionization of this compound. 3. mRNA Degradation: The mRNA could be degrading due to contamination or shear stress in the larger system. | 1. Re-evaluate FRR: Perform small-scale experiments on the new system to determine the optimal FRR for maximum encapsulation. 2. Verify Buffer pH: Ensure the pH of the 50 mM citrate buffer is consistently at 4.0 before mixing. 3. Implement Aseptic Techniques: Use sterile, RNase-free reagents and equipment. Consider if the shear forces in the new system are too high and adjust accordingly. |
| Batch-to-Batch Inconsistency | 1. Raw Material Variability: Inconsistent quality of lipids (this compound, DSPC, Cholesterol, PEG-lipid) or mRNA. 2. Process Drift: Small, uncontrolled variations in process parameters over time. 3. Inadequate Cleaning of Equipment: Residual material from previous batches can affect subsequent runs. | 1. Qualify Suppliers: Establish stringent quality specifications for all raw materials and qualify your suppliers. 2. Implement In-Process Controls: Monitor critical parameters like flow rates, temperature, and pressure in real-time. 3. Develop and Validate Cleaning Procedures: Ensure that a robust and validated cleaning-in-place (CIP) or sterilization-in-place (SIP) protocol is followed between batches. |
| Evidence of Lipid or mRNA Degradation Upon Storage | 1. Oxidation: Lipids may be susceptible to oxidation, especially if exposed to air. 2. Hydrolysis: The ester bonds in some lipids could be prone to hydrolysis. 3. Temperature Fluctuations: Inconsistent storage temperatures can accelerate degradation. | 1. Inert Atmosphere: Handle and store the LNP solution under an inert gas like nitrogen or argon. 2. pH Control: Ensure the final buffer (e.g., PBS) is at the correct pH (around 7.4) and that the formulation is stable at this pH. 3. Validated Cold Chain: Use a validated and continuously monitored cold chain for storage and transportation. |
Quantitative Data Summary
Table 1: Lab-Scale Formulation Parameters for this compound LNPs
| Parameter | Value | Reference |
| Lipid Molar Ratio (this compound:DSPC:Cholesterol:PEG-Lipid) | 50:10:38.5:1.5 | |
| Lipid Concentration in Ethanol | 20 mg/mL | |
| mRNA Concentration in Citrate Buffer (pH 4.0) | 0.265 mg/mL | |
| Flow Rate Ratio (Ethanol:Aqueous) | 1:3 | |
| Combined Final Flow Rate (Lab Scale) | 4 mL/min |
Table 2: Physicochemical Characteristics of this compound LNPs (Lab Scale)
| Characteristic | Typical Value | Reference |
| Average Particle Size | ~130 nm | |
| Polydispersity Index (PDI) | < 0.2 | |
| mRNA Encapsulation Efficiency | >90% | |
| Zeta Potential | Near-neutral at pH 7.4 |
Experimental Protocols
1. Preparation of this compound LNPs (Lab-Scale Microfluidic Method)
-
Lipid Phase Preparation: Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 20 mg/mL.
-
Aqueous Phase Preparation: Dissolve the mRNA in a 50 mM citrate buffer with a pH of 4.0 to a final concentration of 0.265 mg/mL.
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Microfluidic Mixing: Inject the lipid-ethanol solution and the mRNA-aqueous solution into a microfluidic mixing device (e.g., NanoAssemblr™) at a flow rate ratio of 1:3 (ethanol:aqueous). The combined final flow rate should be maintained at 4 mL/min for lab-scale production.
-
Purification: The resulting LNP solution is typically purified and concentrated using tangential flow filtration (TFF) to remove ethanol and non-encapsulated mRNA, and to exchange the buffer to a neutral pH buffer such as PBS (pH 7.4).
2. Quality Control Assays
-
Particle Size and PDI: Analyze the LNP suspension using Dynamic Light Scattering (DLS).
-
mRNA Encapsulation Efficiency: Determine the amount of encapsulated mRNA using a RiboGreen fluorescence assay. This involves measuring the fluorescence before and after lysing the LNPs with a detergent like Triton X-100.
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Lipid Integrity: Assess the integrity of the lipid components using High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD).
Visualizations
Caption: A generalized workflow for the scaled-up production of this compound LNPs.
Caption: A troubleshooting decision tree for addressing particle size deviations.
References
reducing polydispersity index of Dog-IM4 nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dog-IM4 nanoparticles, with a specific focus on reducing the polydispersity index (PDI).
Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI) and why is it important for this compound nanoparticles?
A1: The Polydispersity Index (PDI) is a measure of the heterogeneity of a sample based on size.[1] For this compound nanoparticles, a low PDI value (typically below 0.2) is crucial as it indicates a narrow, uniform particle size distribution.[2][3] This uniformity is critical for achieving consistent in vitro and in vivo behavior, including drug loading, release kinetics, cellular uptake, and overall therapeutic efficacy and safety.[3][4]
Q2: What is a typical acceptable PDI value for lipid-based nanoparticles like this compound?
A2: For lipid-based nanoparticle formulations intended for drug delivery, a PDI of 0.3 and below is generally considered acceptable, indicating a homogenous population of vesicles. However, for optimal performance and batch-to-batch reproducibility, aiming for a PDI of 0.2 or lower is highly recommended.
Q3: What are the common causes of a high PDI in this compound nanoparticle formulations?
A3: A high PDI in this compound nanoparticle formulations can stem from several factors during preparation and handling:
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Suboptimal Formulation Parameters: Inappropriate ratios of lipids (this compound, helper lipids), incorrect pH, or ionic strength of the buffer can lead to particle aggregation or the formation of particles of varying sizes.
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Inadequate Process Parameters: Insufficient energy input during homogenization or sonication, non-uniform mixing, or improper temperature control can result in a broad size distribution.
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Particle Aggregation: Nanoparticles may aggregate over time due to instability, leading to a higher PDI. This can be influenced by factors such as zeta potential and the presence of stabilizers.
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Impure Reagents: The purity of the lipids and other reagents can affect the self-assembly process and lead to a heterogeneous population of nanoparticles.
Q4: Can the purification method affect the PDI of my this compound nanoparticles?
A4: Yes, the purification method can significantly impact the PDI. Post-synthesis purification techniques like centrifugation, filtration, and dialysis can be used to remove larger particles or aggregates, thereby narrowing the size distribution and lowering the PDI.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and reduce a high PDI in your this compound nanoparticle preparations.
Problem: High PDI (> 0.3) Observed in this compound Nanoparticle Formulation
Below is a troubleshooting workflow to identify and resolve the cause of high PDI.
Caption: Troubleshooting workflow for reducing high PDI in this compound nanoparticles.
Data on Factors Influencing PDI
The following tables summarize quantitative data from literature on how various parameters can affect the PDI of nanoparticles.
Table 1: Effect of Homogenization Speed on Nanoparticle PDI
| Homogenization Speed (rpm) | Resulting PDI | Reference |
| 6,000 | > 0.4 | |
| 12,000 | ~ 0.25 | |
| 22,000 | > 0.3 | |
| 1,000 | ~ 0.45 | |
| 6,000 | ~ 0.32 |
Note: Optimal homogenization speed can vary depending on the specific formulation and equipment.
Table 2: Effect of Sonication Time on Nanoparticle PDI
| Sonication Time (minutes) | Resulting PDI | Reference |
| 3 | > 0.4 | |
| 5 | ~ 0.35 | |
| 10 | ~ 0.25 | |
| 20 | < 0.2 | |
| 30 | < 0.2 |
Note: Prolonged sonication can sometimes lead to particle degradation.
Experimental Protocols
Protocol 1: Optimization of Homogenization for PDI Reduction
This protocol describes a method to determine the optimal homogenization speed to achieve a low PDI for this compound nanoparticles.
Caption: Experimental workflow for optimizing homogenization speed.
Methodology:
-
Preparation of Solutions:
-
Prepare the ethanolic lipid phase containing this compound and helper lipids at the desired molar ratios.
-
Prepare the aqueous phase, typically a citrate buffer at a pH of 4.0.
-
-
Homogenization:
-
Combine the lipid and aqueous phases.
-
Divide the mixture into several aliquots.
-
Homogenize each aliquot at a different speed (e.g., 6,000, 12,000, 18,000 rpm) for a fixed duration (e.g., 5 minutes). Maintain a constant temperature during homogenization.
-
-
Characterization:
-
For each homogenized sample, measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
-
Analysis:
-
Compare the PDI values obtained at different homogenization speeds to identify the optimal speed that yields the lowest PDI.
-
Protocol 2: Post-Synthesis PDI Reduction by Centrifugation
This protocol provides a method for reducing the PDI of a pre-formed this compound nanoparticle suspension by removing larger aggregates.
Caption: Workflow for PDI reduction using centrifugation.
Methodology:
-
Initial Characterization:
-
Measure the initial particle size and PDI of your this compound nanoparticle suspension using DLS.
-
-
Centrifugation:
-
Transfer the nanoparticle suspension to a centrifuge tube.
-
Centrifuge the suspension at a relatively low speed (e.g., 5,000 x g) for a short duration (e.g., 10 minutes). The exact parameters may need to be optimized.
-
-
Separation:
-
Carefully pipette the supernatant, which contains the smaller, more monodisperse nanoparticles, into a new sterile tube.
-
Discard the pellet, which consists of larger particles and aggregates.
-
-
Final Characterization:
-
Measure the particle size and PDI of the collected supernatant to confirm the reduction in PDI.
-
-
Iteration (if necessary):
-
If the PDI is still higher than desired, the centrifugation step can be repeated.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and reduce the polydispersity index of their this compound nanoparticle formulations, leading to more consistent and reliable experimental outcomes.
References
- 1. Factors determining the stability, size distribution, and cellular accumulation of small, monodisperse chitosan nanoparticles as candidate vectors for anticancer drug delivery: application to the passive encapsulation of [14C]-doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proceedings.science [proceedings.science]
Technical Support Center: Optimizing mRNA Transfection with Dog-IM4 Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome low transfection efficiency when using Dog-IM4 for mRNA delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for mRNA delivery?
This compound is a novel ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[1][2] Its unique structure, featuring an imidazole head group, a dioleoyl lipid tail, and a polyoxyethylene spacer, contributes to the enhanced stability of the LNP-mRNA formulation.[1][3] this compound LNPs have been shown to confer strong immunization properties in both mice and non-human primates, making them a potent tool for vaccine development and other mRNA-based therapeutics.[3]
Q2: How do this compound LNPs deliver mRNA into cells?
This compound-formulated LNPs are designed to encapsulate and protect mRNA from degradation. The ionizable nature of this compound is crucial for this process. At an acidic pH during formulation, the lipid is positively charged, facilitating the encapsulation of negatively charged mRNA. At physiological pH, the LNPs are nearly neutral, which can reduce toxicity. Upon cellular uptake into endosomes, the acidic environment of the endosome protonates this compound, leading to the destabilization of the endosomal membrane and the release of the mRNA cargo into the cytoplasm, where it can be translated into protein.
Q3: What are the typical components of a this compound LNP formulation?
A typical this compound LNP formulation consists of four main components:
-
Ionizable Cationic Lipid: this compound
-
Phospholipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol: To stabilize the LNP structure
-
PEGylated Lipid: To control the particle size and reduce aggregation
A commonly used molar ratio for these components is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-Lipid).
Q4: Does this compound itself have any biological activity?
Yes, beyond its role as a delivery vehicle, the ionizable lipid component of LNPs, including those similar to this compound, can have immunostimulatory properties. These lipids can be recognized by the innate immune system, specifically through Toll-like receptor 4 (TLR4). This interaction can trigger downstream signaling cascades involving NF-κB and IRF, leading to the production of cytokines and chemokines. This intrinsic adjuvant activity can contribute to the overall immune response in vaccine applications.
Troubleshooting Guide for Low Transfection Efficiency
Low transfection efficiency can be a significant hurdle in achieving successful experimental outcomes. This guide addresses common issues and provides targeted solutions for optimizing your experiments with this compound LNPs.
Q5: My transfection efficiency is lower than expected. What are the potential causes and how can I troubleshoot this?
Several factors can contribute to low transfection efficiency. Below is a systematic approach to identifying and resolving the issue.
// LNP Troubleshooting lnp_qc [label="Check LNP Size, PDI, Zeta\nPotential, and Encapsulation\nEfficiency", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reoptimize_formulation [label="Re-optimize Lipid Ratios,\nN/P Ratio, and mRNA\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_storage [label="Verify LNP Storage Conditions\n(-80°C for long-term)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Cell Troubleshooting cell_health [label="Assess Cell Health, Viability,\nand Passage Number", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_confluency [label="Optimize Cell Confluency\n(Typically 70-90%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mycoplasma_test [label="Test for Mycoplasma\nContamination", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Protocol Troubleshooting incubation_time [label="Optimize Incubation Time\nwith LNP-mRNA Complexes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dose_response [label="Perform a Dose-Response\nExperiment (mRNA concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; media_check [label="Ensure Media Compatibility\n(serum presence/absence)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="Improved Transfection\nEfficiency", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> suboptimal_lnp; suboptimal_lnp -> lnp_qc [label="Yes"]; lnp_qc -> reoptimize_formulation; reoptimize_formulation -> check_storage; check_storage -> end;
suboptimal_lnp -> cell_issues [label="No"]; cell_issues -> cell_health [label="Yes"]; cell_health -> cell_confluency; cell_confluency -> mycoplasma_test; mycoplasma_test -> end;
cell_issues -> protocol_errors [label="No"]; protocol_errors -> incubation_time [label="Yes"]; incubation_time -> dose_response; dose_response -> media_check; media_check -> end; } .dot Caption: A troubleshooting workflow for addressing low transfection efficiency.
Q6: How does the quality of the LNP formulation affect transfection efficiency?
The physical characteristics of your this compound LNPs are critical for successful transfection.
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Particle Size and Polydispersity Index (PDI): The size of the LNPs influences their cellular uptake. A consistent and appropriate size range is necessary for efficient endocytosis. A low PDI indicates a homogenous population of LNPs, which is desirable for reproducible results. An increase in particle size and PDI upon storage can indicate LNP aggregation and mRNA degradation, which correlates with a loss of bioactivity.
-
Zeta Potential: This measurement indicates the surface charge of the LNPs. While nearly neutral at physiological pH, a slight negative charge is typical for stable LNP formulations.
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mRNA Encapsulation Efficiency: Inefficient encapsulation of mRNA will directly lead to low transfection efficiency. It is crucial to quantify the amount of encapsulated mRNA to ensure that the desired dose is being delivered to the cells.
Solution: Always characterize your LNP preparations for size, PDI, zeta potential, and encapsulation efficiency before use. If these parameters are not within the expected range, you may need to optimize your formulation process.
Q7: Could my cell culture conditions be the cause of low transfection efficiency?
Yes, the health and state of your target cells are paramount for successful transfection.
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Cell Health and Viability: Unhealthy or dying cells will not efficiently take up and express the delivered mRNA. Ensure your cells are healthy and have high viability before transfection.
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Cell Confluency: The density of your cells at the time of transfection is a critical parameter. Overly confluent or sparse cell cultures can lead to poor results. The optimal confluency is cell-type dependent but is often between 70-90%.
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Passage Number: Use low-passage number cells, as high-passage numbers can lead to changes in cell behavior and reduced transfection efficiency.
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Mycoplasma Contamination: Mycoplasma contamination can significantly impact cell health and experimental outcomes. Regularly test your cell cultures for mycoplasma.
Solution: Maintain a consistent cell culture schedule, use cells with a low passage number, and regularly check for mycoplasma contamination. Optimize the cell confluency for your specific cell type before starting your experiments.
Q8: I've confirmed my LNPs and cells are optimal, but the efficiency is still low. What else could be wrong?
If your LNPs and cells are in good condition, the issue may lie within your transfection protocol.
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mRNA Dose: The amount of mRNA delivered to the cells is a critical factor. Too little mRNA will result in low protein expression, while too much can be toxic.
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Incubation Time: The duration of exposure of the cells to the LNP-mRNA complexes can influence both transfection efficiency and cell viability.
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Media Components: Components in the cell culture medium, such as serum, can interact with the LNPs and affect their uptake. While some protocols suggest serum-free conditions during the initial incubation, this can also impact cell health.
Solution: Perform a dose-response experiment to determine the optimal mRNA concentration for your cell type. Additionally, optimize the incubation time to achieve a balance between high transfection efficiency and low cytotoxicity. If using serum-free media, ensure your cells can tolerate these conditions for the duration of the incubation.
Data Presentation
While specific in vitro transfection efficiency data for this compound across various cell lines is not extensively available in the public domain, the following table summarizes the in vivo performance of this compound LNPs in comparison to other ionizable lipids, demonstrating its high potency.
Table 1: In Vivo Performance of this compound LNPs Compared to Other Ionizable Lipids
| Reporter Gene | Delivery Vehicle | In Vivo Model | Key Findings | Reference |
| Firefly Luciferase (FLuc) | This compound LNP vs. L319 LNP | BALB/c Mice | Levels of luciferase expression in the injected muscles were essentially the same for both L319 and this compound LNPs. | |
| Human Erythropoietin (hEPO) | This compound LNP vs. L319 LNP | BALB/c Mice | Systemic expression of hEPO after 6 and 24 hours was approximately 10-fold higher with L319 LNPs compared to this compound LNPs. | |
| Hemagglutinin (HA) mRNA | This compound LNP vs. L319 & DOG-IM2 LNPs | BALB/c Mice | This compound LNPs were at least as potent as L319 LNPs and significantly more potent than DOG-IM2 LNPs at inducing functional antibody titers. | |
| Hemagglutinin (HA) mRNA | This compound LNP vs. L319 LNP | Cynomolgus Macaques | Antibody titers obtained with this compound LNPs were similar to those obtained with L319 LNPs at a 50 µg dose. |
Note: The in vivo performance can be influenced by various factors, and these results may not directly translate to in vitro transfection efficiency in all cell types.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing
This protocol describes the preparation of this compound LNPs using a microfluidic mixing system.
Materials:
-
This compound
-
DSPC
-
Cholesterol
-
DMG-PEG2000
-
Ethanol, 200 proof
-
mRNA of interest
-
50 mM Citrate buffer, pH 4.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr™)
-
Dialysis cassette (e.g., 10K MWCO)
Procedure:
-
Prepare the Lipid Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The final total lipid concentration in the ethanol solution should be 20 mg/mL.
-
-
Prepare the mRNA Solution:
-
Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.265 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Inject the lipid-ethanol solution and the mRNA-citrate buffer solution into the microfluidic mixer at a flow rate ratio of 1:3 (ethanol:aqueous).
-
The combined final flow rate should be adjusted based on the specific system (e.g., 4 mL/min).
-
-
Dialysis:
-
Transfer the resulting LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and exchange the buffer.
-
-
Characterization and Storage:
-
Characterize the LNPs for size, PDI, zeta potential, and mRNA encapsulation efficiency.
-
Sterile filter the LNP solution through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. This compound LNPs have shown good stability when stored at 4°C.
-
Protocol 2: In Vitro mRNA Transfection using this compound LNPs
This protocol provides a general guideline for transfecting mammalian cells in culture with pre-formed this compound LNPs.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Serum-free medium (optional)
-
Pre-formed and characterized this compound LNPs encapsulating the mRNA of interest
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed your cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of LNP-mRNA Complexes:
-
Thaw the this compound LNP-mRNA solution on ice.
-
Dilute the required amount of LNPs in your chosen cell culture medium (with or without serum, depending on your optimization).
-
-
Transfection:
-
Gently add the diluted LNP-mRNA complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-72 hours).
-
-
Analysis:
-
After incubation, analyze the cells for protein expression using appropriate methods such as fluorescence microscopy (for fluorescent reporter proteins), western blotting, ELISA, or flow cytometry.
-
Signaling Pathway
Innate Immune Activation by Ionizable Lipids
Ionizable lipids, the class of molecules to which this compound belongs, can act as adjuvants by activating innate immune signaling pathways. The diagram below illustrates the activation of the TLR4 pathway by ionizable lipid nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dog-IM4 Lipid Nanoparticle (LNP) Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of Dog-IM4 lipid nanoparticles (LNPs) for mRNA delivery. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
This compound is a novel ionizable cationic lipid that is a key component in the formation of lipid nanoparticles for mRNA delivery.[1][2][3] It consists of an imidazole ionizable head group, a dioleoyl lipid tail, and a polyoxyethylene spacer.[1][3] this compound is utilized to enhance the thermostability of mRNA-LNP formulations, offering improved stability for the encapsulated mRNA when stored in liquid form, particularly at refrigerated temperatures (4°C).
Q2: What is the primary degradation concern for this compound LNPs?
The primary concern is not the degradation of the this compound lipid itself under normal storage conditions, but rather the degradation of the encapsulated mRNA cargo. Loss of LNP bioactivity, especially at elevated temperatures (25°C and 37°C), has been shown to correlate with the degradation of the mRNA within the nanoparticle.
Q3: What are the optimal storage conditions for this compound LNPs?
For long-term stability and to maintain the integrity of the encapsulated mRNA, this compound LNPs should be stored at 4°C in phosphate-buffered saline (PBS) under nitrogen. Studies have shown that under these conditions, this compound LNPs can retain their bioactivity for extended periods, with one study noting less than 20% loss of activity after 25 weeks. Storage at higher temperatures such as 25°C and 37°C leads to a rapid decline in bioactivity due to accelerated mRNA degradation.
Q4: How does the stability of this compound LNPs compare to other common LNP formulations?
This compound LNPs have demonstrated superior stability compared to LNPs formulated with other ionizable lipids like MC3 and L319, especially during storage at 4°C. While this compound LNPs retained most of their bioactivity after 25 weeks at 4°C, L319 and MC3 LNPs lost over 80% of their bioactivity under the same conditions.
Q5: What are the key parameters to assess the stability of this compound LNPs?
The key stability-indicating parameters for this compound LNPs include:
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In vivo bioactivity: Assessing the expression of the protein encoded by the mRNA cargo in an animal model.
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mRNA integrity: Analyzing the degradation of the mRNA extracted from the LNPs.
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Particle size and Polydispersity Index (PDI): Monitoring for changes in LNP size and size distribution.
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mRNA encapsulation efficiency: Ensuring the mRNA remains securely within the nanoparticle.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of in vivo protein expression after LNP storage | mRNA degradation within the LNPs due to improper storage temperature. | Store this compound LNPs at 4°C in PBS under a nitrogen overlay. Avoid storing at room temperature or higher for extended periods. |
| Verify mRNA integrity using a suitable assay before in vivo administration. | ||
| Increase in LNP particle size and PDI upon storage | LNP aggregation, which can be exacerbated by freeze-thaw cycles or storage at suboptimal temperatures. | An increase in particle size for this compound LNPs has been correlated with mRNA degradation at 25°C and 37°C. For long-term storage, maintain a constant 4°C. If freezing is necessary, consider the use of cryoprotectants, although this has not been specifically reported for this compound LNPs. |
| Low mRNA encapsulation efficiency after formulation | Suboptimal formulation parameters. | Ensure the correct molar ratios of lipids (ionizable lipid, DSPC, Cholesterol, and PEG-lipid) are used. A commonly cited ratio for this compound LNPs is 50:10:38.5:1.5 mol/mol. |
| Verify the N/P ratio (ratio of cationic nitrogen groups from the ionizable lipid to phosphate groups from the mRNA) is optimal. An N/P ratio of 6 has been used successfully. | ||
| Inconsistent results between experimental batches | Variability in LNP formulation or handling. | Standardize the LNP preparation method, such as using microfluidic mixing for consistent particle formation. |
| Ensure consistent storage and handling procedures for all batches. |
Data Presentation
Table 1: In Vivo Bioactivity of hEPO mRNA LNPs After 25 Weeks of Storage at 4°C
| LNP Formulation | Bioactivity Loss (%) |
| This compound | <20% |
| L319 | >80% |
| MC3 | >80% |
| Data summarized from Ripoll, M., et al. (2022). Biomaterials. |
Table 2: Stability of this compound LNPs at Different Temperatures
| Storage Temperature | Observation |
| 4°C | High stability, with minimal loss of bioactivity and mRNA integrity over 25 weeks. |
| 25°C | Rapid decline in bioactivity over 3 weeks, though stable for at least one week. Correlated with accelerated mRNA degradation and an increase in particle size. |
| 37°C | Rapid decline in bioactivity over 3 weeks. Correlated with accelerated mRNA degradation and an increase in particle size. |
Experimental Protocols
1. In Vivo Bioactivity Assay (hEPO mRNA Model)
-
Objective: To determine the functional stability of this compound LNPs by measuring the in vivo expression of a reporter protein.
-
Procedure:
-
Store this compound LNPs encapsulating human Erythropoietin (hEPO) mRNA at the desired temperature (e.g., 4°C, 25°C, 37°C) for a specified duration.
-
At each time point, inject Balb/c mice intramuscularly with a 1 µg mRNA/50 µL dose of the stored LNPs.
-
After 6 hours, collect serum from the mice.
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Quantify the concentration of hEPO in the serum using a human Erythropoietin ELISA kit.
-
Compare the hEPO expression levels from stored LNPs to those from freshly prepared LNPs to determine the percentage loss of bioactivity.
-
2. mRNA Integrity Analysis
-
Objective: To assess the degradation of mRNA extracted from this compound LNPs.
-
Procedure:
-
Extract the mRNA from the LNP samples. This often involves disruption of the LNP structure using a detergent like Triton X-100.
-
Analyze the integrity of the extracted mRNA using a fragment analyzer or capillary gel electrophoresis.
-
The presence of smaller RNA fragments indicates degradation. Compare the electropherograms of mRNA from stored samples to that of a control sample (e.g., from freshly prepared LNPs).
-
3. LNP Physicochemical Characterization
-
Objective: To monitor the physical properties of this compound LNPs over time.
-
Procedure:
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP sample in an appropriate buffer (e.g., PBS).
-
Measure the z-average hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
-
The difference in fluorescence is used to calculate the amount of encapsulated mRNA. The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100.
-
-
Visualizations
Caption: Structure of a this compound Lipid Nanoparticle.
Caption: Experimental workflow for assessing LNP stability.
Caption: Key factors influencing this compound LNP stability.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Dog-IM4 and DLin-MC3-DMA for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has spotlighted the critical role of lipid nanoparticles (LNPs) as effective delivery vehicles. Among the plethora of ionizable lipids developed, DLin-MC3-DMA (MC3) has long been considered the gold standard, notably for its use in the FDA-approved siRNA therapy, Onpattro. However, the quest for improved stability, enhanced delivery, and modulated immune responses has led to the development of novel lipids such as Dog-IM4. This guide provides an objective, data-driven comparison of this compound and DLin-MC3-DMA for mRNA delivery, offering insights into their respective performance characteristics to aid researchers in selecting the optimal lipid for their applications.
Performance Comparison
The selection of an ionizable lipid is a critical determinant of an LNP's physicochemical properties, delivery efficiency, and immunogenicity. Below is a summary of the key performance data for this compound and DLin-MC3-DMA based on available preclinical data.
Physicochemical Properties of LNPs
| Property | This compound-LNP | DLin-MC3-DMA-LNP | Reference |
| Particle Size (Z-average, nm) | ~130 | 70 - 120 | [1][2][3] |
| Polydispersity Index (PDI) | < 0.2 | < 0.15 | [1][2] |
| mRNA Encapsulation Efficiency (%) | ~65% | >80% | |
| Zeta Potential (mV) | -5.723 (at pH 7.4) | Not consistently reported |
In Vivo Performance and Biodistribution
A key differentiator between this compound and DLin-MC3-DMA lies in their in vivo behavior following intramuscular administration.
| Performance Metric | This compound-LNP | DLin-MC3-DMA-LNP | Reference |
| Persistence at Injection Site | High | Low | |
| Migration to Draining Lymph Nodes | Low | High | |
| Inflammatory Response | Milder, localized | More potent, systemic | |
| Stability (in vivo bioactivity) | High (<20% loss after 25 weeks at 4°C) | Low (>80% loss after 25 weeks at 4°C) |
Experimental Methodologies
This section details the experimental protocols for the formulation and characterization of this compound and DLin-MC3-DMA LNPs, as well as for in vivo studies, based on published literature.
LNP Formulation
1. DLin-MC3-DMA LNP Formulation:
-
Lipid Stock Preparation: DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 are dissolved in absolute ethanol to prepare individual stock solutions.
-
Lipid Mixture: The lipid stock solutions are combined at a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).
-
mRNA Solution: The mRNA is diluted in a low pH buffer, such as 10 mM citrate buffer (pH 4.0).
-
LNP Assembly: The lipid-ethanol solution is rapidly mixed with the mRNA-buffer solution. This can be achieved using a microfluidic mixing device (e.g., NanoAssemblr) or by rapid pipetting/vortexing. The rapid mixing induces the self-assembly of the LNPs.
-
Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
2. This compound LNP Formulation:
-
Lipid Stock Preparation: this compound, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol.
-
Lipid Mixture: The lipids are typically mixed at a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid).
-
mRNA Solution: mRNA is dissolved in a 50 mM citrate buffer (pH 4.0).
-
LNP Assembly: The lipid and mRNA solutions are mixed using a microfluidic device at a defined flow rate ratio (e.g., 1:3 lipid to mRNA).
-
Purification: The formulated LNPs are dialyzed against PBS (pH 7.4).
In Vitro Transfection Assay
-
Cell Culture: A suitable cell line (e.g., HeLa cells) is cultured in a 96-well plate.
-
Transfection: The cells are treated with the mRNA-LNPs at a specific mRNA concentration (e.g., 100 ng/well).
-
Reporter Gene Assay: If the mRNA encodes a reporter protein like luciferase, a luciferase assay is performed 24 hours post-transfection to quantify protein expression.
In Vivo Animal Studies
-
Animal Model: Studies are typically conducted in mice (e.g., BALB/c) or non-human primates.
-
Administration: mRNA-LNPs are administered via intramuscular (IM) injection.
-
Biodistribution Analysis: The distribution of the mRNA can be tracked using in vivo imaging techniques if the mRNA is labeled with a fluorescent dye. Tissues of interest (injection site, draining lymph nodes, spleen, liver) can be harvested at different time points for analysis.
-
Immunogenicity Assessment: Blood samples are collected to measure cytokine and chemokine levels (e.g., IL-1RA, IL-15, CCL-2, IL-6) and neutrophil counts to assess the inflammatory response.
Visualizing the Mechanisms
To better understand the processes involved in LNP-mediated mRNA delivery and the subsequent immune response, the following diagrams have been generated using the DOT language.
Caption: LNP Formulation Workflow.
Caption: LNP-Induced Inflammatory Signaling.
Conclusion
Both this compound and DLin-MC3-DMA are effective ionizable lipids for mRNA delivery, each with a distinct profile. DLin-MC3-DMA, the established benchmark, demonstrates high encapsulation efficiency and potent in vivo transfection, but this is accompanied by a more pronounced systemic inflammatory response and lower stability. In contrast, the newer this compound offers significantly improved stability and a more localized immune response due to its persistence at the injection site. This localized action could be advantageous for applications like vaccination, where a sustained antigen presentation is desirable. The choice between this compound and DLin-MC3-DMA will ultimately depend on the specific therapeutic goal, whether it be potent, systemic delivery or a more localized and sustained effect with potentially improved tolerability. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their mRNA delivery platform.
References
A Head-to-Head Comparison of Dog-IM4 and L319 Lipid Nanoparticle Stability for mRNA Delivery
For researchers, scientists, and drug development professionals, the stability of lipid nanoparticles (LNPs) is a critical factor in the development of effective mRNA-based therapeutics and vaccines. This guide provides a detailed comparison of the stability profiles of two ionizable lipids, Dog-IM4 and L319, used in LNP formulations for mRNA delivery.
This comparison synthesizes available experimental data to highlight the differences in storage stability and the retention of biological activity between LNPs formulated with this compound and L319. The imidazole-modified lipid, this compound, demonstrates significantly enhanced stability, particularly for long-term storage at refrigerated temperatures, a crucial advantage for the distribution and storage of mRNA-based medicines.
Quantitative Stability Data
The following table summarizes the key stability data for this compound and L319 LNPs, focusing on the retention of in vivo bioactivity after prolonged storage.
| Parameter | This compound LNP | L319 LNP | Storage Conditions |
| In Vivo Bioactivity | <20% loss | >80% loss | 25 weeks at 4°C[1][2] |
| Particle Size (Z-Average) | ~130 nm to ~150 nm | Stable (data not provided) | 25 weeks at 25°C and 37°C[1] |
| mRNA Encapsulation | No apparent change | Stable (data not provided) | 25 weeks at 25°C and 37°C[1] |
Enhanced Stability of this compound LNPs
Experimental findings indicate that LNPs formulated with the novel imidazole-modified lipid, this compound, exhibit remarkable stability. When stored in phosphate-buffered saline (PBS) at 4°C, this compound LNPs retained most of their in vivo bioactivity, with less than a 20% loss after 25 weeks.[1] In stark contrast, LNPs formulated with L319 lost more than 80% of their bioactivity under the same storage conditions. This suggests that the unique imidazole head group of the this compound lipid may contribute to this enhanced stability.
At elevated temperatures of 25°C and 37°C, the bioactivity of this compound LNPs declined more rapidly. This loss of function correlated with an increase in the average particle size from approximately 130 nm to 150 nm and was associated with accelerated mRNA degradation. However, even at 25°C, the this compound LNPs appeared to maintain stability for at least one week. It is important to note that while the particle size and mRNA encapsulation for L319 LNPs were reported to remain stable, specific data on these parameters over time were not available due to challenges with mRNA extraction from these particular LNPs.
Experimental Protocols
The following section details the methodologies used in the key stability studies cited in this guide.
LNP Formulation and Preparation
-
Lipid Composition: LNPs were formulated with a molar ratio of 50:10:38.5:1.5 of ionizable lipid (this compound or L319), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000), respectively.
-
mRNA Encapsulation: Human erythropoietin (hEPO) mRNA was used for the stability studies.
-
Preparation Method: LNPs were prepared by mixing an ethanol phase containing the lipids with an aqueous phase containing the mRNA. The resulting LNPs were then dialyzed into PBS (pH 7.4).
Stability Study Protocol
-
Storage Conditions: The formulated LNPs were diluted to a concentration of 20 μg/mL with PBS, filled into glass vials under a nitrogen atmosphere, and stored at three different temperatures: 4°C, 25°C, and 37°C.
-
Time Points: Vials were removed from storage at various time points over a 25-week period for analysis.
-
In Vivo Bioactivity Assessment:
-
BALB/c mice were used for the in vivo studies.
-
At each time point, mice were injected intramuscularly with a 1 μg dose of the stored hEPO mRNA-LNPs.
-
Serum levels of hEPO were measured to determine the biological activity of the encapsulated mRNA.
-
-
Physicochemical Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).
-
mRNA Encapsulation Efficiency: Determined using a Quant-iT RiboGreen RNA Assay.
-
mRNA Integrity: Assessed by fragment analysis after extraction from the LNPs.
-
Lipid Integrity: Analyzed by UHPLC-CAD-MS.
-
Experimental Workflow for LNP Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of lipid nanoparticles.
Concluding Remarks
The selection of ionizable lipids is a critical determinant of the stability of mRNA-LNP formulations. The data presented in this guide strongly indicates that this compound offers a significant advantage over L319 in terms of maintaining the biological activity of encapsulated mRNA during long-term storage at refrigerated temperatures. This enhanced stability profile makes this compound a promising candidate for the development of mRNA vaccines and therapeutics with improved shelf-life and less stringent cold-chain requirements. Further studies providing detailed physicochemical stability data for L319 would be beneficial for a more comprehensive comparison.
References
A Comparative Analysis of the Immunogenicity of Dog-IM4 LNPs and Other Ionizable Lipids for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Immunogenicity Profiles
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of lipid nanoparticles (LNPs) as delivery vehicles. The choice of ionizable lipid is a key determinant of the efficacy and safety of these formulations, with immunogenicity being a paramount consideration. This guide provides a comparative analysis of the immunogenicity of the novel ionizable lipid, Dog-IM4, against other widely used lipids such as DLin-MC3-DMA (MC3), ALC-0315, and SM-102. The information presented is based on available preclinical data to assist researchers in making informed decisions for their drug development programs.
Key Findings on Immunogenicity
The immunogenicity of LNP formulations is a double-edged sword. While a certain level of innate immune stimulation is desirable for vaccine adjuvancy, excessive or unwanted immune responses can lead to adverse effects and potentially impact the therapeutic efficacy of non-vaccine applications.
This compound LNPs: A Profile of Potent and Well-Tolerated Immune Responses
Studies on this compound LNPs have highlighted their capacity to induce robust and persistent immune responses. A key study demonstrated that this compound LNPs encapsulating influenza HA mRNA elicited strong immunization properties in both mice and macaques. Notably, the mRNA formulated in this compound LNPs tended to persist at the injection site, which may contribute to a sustained immune response. In terms of safety, the administration of this compound LNPs in macaques did not trigger a significant increase in major inflammatory cytokines such as TNFα, IL-1β, and IL-6, suggesting a favorable tolerability profile.
Comparative Immunogenicity: this compound vs. Other Lipids
This compound vs. DLin-MC3-DMA (MC3):
Research indicates that while both this compound and MC3 LNPs induce a Th1-biased immune response, they exhibit different dynamics. MC3 LNPs have been observed to migrate more rapidly to draining lymph nodes and induce a faster and greater inflammatory response, as evidenced by higher levels of IL-1RA, IL-15, CCL-1, and IL-6 in nonhuman primate sera.[1] Conversely, this compound LNPs show prolonged retention at the injection site.[1]
ALC-0315 and SM-102:
Both ALC-0315 and SM-102 are integral components of FDA-approved COVID-19 mRNA vaccines and are known to be potent immunostimulants. Studies have shown that both lipids can induce a Th1-biased immune response. In some comparative analyses, ALC-0315 has been reported to induce stronger cellular immune responses compared to MC3.[2]
Quantitative Data Summary
The following tables summarize the key immunogenicity data from preclinical studies. It is important to note that these comparisons are drawn from different studies and direct cross-study comparisons should be made with caution.
Table 1: Comparison of Antibody Titers in Mice (Influenza HA mRNA)
| LNP Formulation | mRNA Dose (µg) | Mean Hemagglutination Inhibition (HI) Titer (Day 42) | Study Reference |
| This compound | 5 | ~1000 | [3] |
| L319 | 5 | ~800 | [3] |
| Vaxigrip® (Split Influenza Vaccine) | 10 | ~400 |
Table 2: Comparison of Cytokine and Chemokine Induction in Non-Human Primates (Day 1 post-injection)
| Cytokine/Chemokine | This compound LNP/mRNA | MC3 LNP/mRNA |
| IL-1RA (pg/mL) | ~400 | ~1200 |
| IL-15 (pg/mL) | ~5 | ~15 |
| CCL-2 (pg/mL) | ~100 | ~200 |
| IL-6 (pg/mL) | ~10 | ~40 |
Data are approximate values derived from graphical representations in the cited literature for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of immunogenicity studies. Below are summaries of key experimental protocols used in the cited research.
LNP Formulation
LNPs are typically prepared by microfluidic mixing. An ethanol phase containing the ionizable lipid (e.g., this compound, MC3), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid is rapidly mixed with an aqueous phase containing the mRNA in a citrate buffer (pH 4.0). The resulting mixture is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. The lipid molar ratios are a critical parameter, for instance, a common ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
Immunogenicity Assessment in Mice
-
Animal Model: BALB/c mice are a commonly used strain.
-
Immunization: Mice are immunized intramuscularly (IM) with mRNA-LNPs, typically in the tibialis anterior muscle. A prime-boost regimen is often employed, with immunizations at day 0 and day 21.
-
Antibody Titer Measurement: Serum is collected at specified time points (e.g., day 42). Hemagglutination inhibition (HI) assays are used for influenza vaccine studies to measure functional antibodies. Antigen-specific IgG, IgG1, and IgG2a levels are determined by ELISA to assess the magnitude and Th bias of the humoral response.
Immunogenicity and Reactogenicity Assessment in Non-Human Primates
-
Animal Model: Cynomolgus macaques are a relevant preclinical model.
-
Immunization: Animals are immunized IM with mRNA-LNPs.
-
Blood Analysis: Blood samples are collected at baseline and various time points post-immunization. Serum is used to measure a panel of cytokines and chemokines using multiplex assays (e.g., Luminex). Complete blood counts and clinical chemistry panels are analyzed to assess systemic reactogenicity.
Signaling Pathways and Experimental Workflows
The immunogenicity of LNPs is initiated by the innate immune system. The ionizable lipids can act as adjuvants by activating pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).
Caption: Innate immune activation by LNPs.
Caption: Experimental workflow for LNP immunogenicity assessment.
References
A Comparative Guide to the Biodistribution of Dog-IM4 and MC3 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biodistribution profiles of two prominent ionizable lipids used in lipid nanoparticle (LNP) formulations for mRNA delivery: Dog-imagined 4 (Dog-IM4) and DLin-MC3-DMA (MC3). Understanding the in vivo fate of these LNPs is critical for optimizing the efficacy and safety of mRNA-based therapeutics and vaccines.
Executive Summary
The choice of ionizable lipid is a critical determinant of the biodistribution and subsequent efficacy of LNP-delivered mRNA. Experimental data reveals distinct in vivo behaviors of this compound and MC3 LNPs, primarily influenced by the route of administration. Following intramuscular injection, this compound LNPs exhibit prolonged retention at the injection site, leading to localized mRNA expression. In contrast, MC3 LNPs demonstrate rapid migration to draining lymph nodes. Upon intravenous administration, both LNP types predominantly accumulate in the liver, a characteristic feature of many LNP systems. These differences in biodistribution have significant implications for therapeutic applications, with this compound being potentially more suited for applications requiring sustained local protein expression, such as vaccinations, while MC3's properties have been leveraged for systemic delivery applications.
Data Presentation: Quantitative Biodistribution
The following tables summarize the available quantitative data on the biodistribution of this compound and MC3 LNPs after intramuscular administration in mice. Data is derived from in vivo imaging studies measuring mRNA signal.
Table 1: Biodistribution of this compound vs. MC3 LNPs Following Intramuscular Injection in Mice (Percentage of Injected Dose at Site/in Nodes) [1]
| Time Post-Injection | Parameter | This compound LNPs | MC3 LNPs |
| 6 hours | % Injected Dose at Injection Site | Higher | Lower |
| 6 hours | % Injected Dose in Iliac dLNs | Lower | Higher |
| 24 - 48 hours | Peak Signal in dLNs | Plateau | Earlier Peak |
| Up to 7 days | Persistence at Injection Site | High | Low |
Table 2: Pharmacokinetics of MC3-LNPs Following Intramuscular Injection in Mice (Lipid Concentration)
| Time Post-Injection | Muscle (ng/g) | Liver (ng/g) | Spleen (ng/g) |
| 24 hours | ~50% of Cmax | Detectable | Detectable |
Comparative Analysis of Biodistribution Profiles
Intramuscular Administration
Following intramuscular (IM) injection, this compound and MC3 LNPs exhibit markedly different biodistribution patterns.[1] this compound LNPs tend to remain at the injection site for an extended period, up to seven days.[1] This prolonged localization leads to sustained local expression of the encapsulated mRNA.[1]
In contrast, MC3 LNPs are rapidly cleared from the injection site and migrate to the draining lymph nodes (dLNs) within hours of administration. This rapid trafficking to immune-rich environments can be advantageous for vaccine applications where stimulation of an immune response in the lymph nodes is desired.
The differing biodistribution profiles also correlate with distinct inflammatory responses. Studies have shown that MC3 LNPs induce a more potent inflammatory response, characterized by a faster increase in blood neutrophil counts and higher concentrations of inflammatory cytokines such as IL-1RA, IL-15, CCL-1, and IL-6, compared to this compound LNPs.
Intravenous Administration
Upon intravenous (IV) injection, LNP biodistribution is largely dictated by interactions with plasma proteins and clearance by the mononuclear phagocyte system. For MC3 LNPs, IV administration leads to predominant accumulation in the liver. This is a common characteristic of many LNP formulations and is attributed to the high blood flow and fenestrated endothelium of the liver sinusoids. Significant expression in the spleen is also observed. While specific quantitative data for this compound LNP biodistribution following IV injection is limited, it is anticipated to follow a similar pattern of primary liver and spleen accumulation.
Experimental Protocols
The following are generalized experimental protocols for LNP formulation and in vivo biodistribution studies based on common practices in the field.
LNP Formulation
-
Lipid Stock Preparation: Dissolve the ionizable lipid (this compound or MC3), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at specific molar ratios.
-
mRNA Preparation: Dilute the mRNA transcript in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 4.0-5.0).
-
Microfluidic Mixing: Combine the lipid-ethanol solution and the mRNA-aqueous solution using a microfluidic mixing device (e.g., NanoAssemblr). The rapid mixing facilitates the self-assembly of LNPs with encapsulated mRNA.
-
Dialysis and Concentration: Dialyze the formulated LNPs against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated components. Concentrate the LNP solution as needed using appropriate ultrafiltration methods.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a Ribogreen assay.
In Vivo Biodistribution Studies in Mice
-
Animal Model: Utilize appropriate mouse strains (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
LNP Administration:
-
Intramuscular: Inject a defined dose of the LNP formulation (e.g., 1-10 µg of mRNA) into the quadriceps or tibialis anterior muscle.
-
Intravenous: Inject a defined dose of the LNP formulation into the tail vein.
-
-
In Vivo Imaging:
-
For LNPs encapsulating reporter mRNA (e.g., luciferase or a fluorescent protein), perform in vivo imaging at various time points post-injection using an appropriate imaging system (e.g., IVIS).
-
Quantify the signal intensity in different regions of interest (ROIs) corresponding to major organs.
-
-
Ex Vivo Organ Analysis:
-
At predetermined time points, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, brain, injection site muscle, and draining lymph nodes).
-
Perform ex vivo imaging of the harvested organs to quantify LNP accumulation.
-
Alternatively, homogenize the tissues and quantify the lipid content using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or the mRNA content using RT-qPCR.
-
-
Data Analysis: Express the biodistribution data as the percentage of the injected dose per organ or per gram of tissue.
Mandatory Visualizations
Caption: Experimental workflow for the formulation and in vivo biodistribution analysis of LNPs.
Caption: Proposed mechanisms for the differential biodistribution of this compound and MC3 LNPs.
References
- 1. Distinct dynamics of mRNA LNPs in mice and nonhuman primates revealed by in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Dog-IM4 vs. SM-102 for mRNA Delivery
In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of delivery vehicle is paramount to ensuring efficacy, stability, and safety. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component playing a critical role in encapsulation, endosomal escape, and overall performance. This guide provides a detailed head-to-head comparison of two prominent ionizable lipids: Dog-IM4, a novel lipid engineered for enhanced stability, and SM-102, a key component of the Moderna COVID-19 vaccine. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of lipids for their LNP formulations.
At a Glance: Key Differences
| Feature | This compound | SM-102 |
| Chemical Structure | Imidazole head group, dioleoyl lipid tail, polyoxyethylene spacer[1][2][3] | Tertiary amine head group, branched tail with ester bonds[4] |
| Key Advantage | Enhanced thermostability of LNP formulations[1] | Clinically validated with high transfection efficiency |
| Apparent pKa | 5.6 | 6.68 |
| In Vivo Performance | Strong immunization properties in mice and non-human primates | High protein expression, primarily in the liver |
| Stability | LNPs stable for at least 6 months at 4°C in PBS | LNPs are stable for at least 6 months when stored at -80°C |
Performance Data
In Vivo Protein Expression
Studies have demonstrated the high in vivo protein expression capabilities of both this compound and SM-102 based LNPs. While direct comparative studies are limited, individual performance data provides valuable insights.
A study involving this compound LNPs encapsulating human erythropoietin (hEPO) mRNA showed significant protein expression in BALB/c mice. Similarly, SM-102 based LNPs have been shown to induce robust hepatic luciferase expression in mice following intravenous administration. Another study comparing SM-102 to other lipids like ALC-0315, MC3, and C12-200 found that SM-102-based LNPs achieved significantly higher protein expression in vivo.
Table 1: Summary of In Vivo Protein Expression Studies
| Ionizable Lipid | Reporter Gene | Animal Model | Key Findings | Reference |
| This compound | hEPO, FLuc | BALB/c mice | Demonstrated significant protein expression. | |
| SM-102 | Luciferase | Mice | Induced robust hepatic luciferase expression. | |
| SM-102 | Not specified | BALB/c mice | Achieved significantly higher protein expression compared to ALC-0315, MC3, and C12-200 LNPs. |
Immunogenicity
Both lipids have been shown to be effective in generating strong immune responses when used in mRNA vaccine formulations.
This compound LNPs containing influenza HA mRNA induced potent and dose-dependent functional antibody titers in mice. In non-human primates, this compound LNPs elicited HI titers similar to those of L319 LNPs at a 50 μg dose.
SM-102 is a critical component of the Moderna COVID-19 vaccine (mRNA-1273) and has demonstrated high efficacy in inducing neutralizing antibodies against SARS-CoV-2. Intramuscular immunization with LNPs containing SM-102 and encapsulating the SARS-CoV-2 spike glycoprotein mRNA led to increased serum IgG titers in mice.
Table 2: Summary of Immunogenicity Studies
| Ionizable Lipid | Antigen | Animal Model | Key Findings | Reference |
| This compound | Influenza HA | Mice, Cynomolgus Macaques | Induced high and dose-dependent functional antibody titers. | |
| SM-102 | SARS-CoV-2 Spike Glycoprotein | Mice | Increased serum SARS-CoV-2 spike glycoprotein-specific IgG titers. |
Stability
A key differentiator for this compound is its reported enhancement of LNP thermostability. This compound LNPs have shown remarkable stability when stored in liquid form at 4°C. The ability of this compound LNPs to induce high antibody titers did not diminish after 6 and 12 months of storage in PBS at 4°C. In contrast, SM-102 containing LNPs are typically stored at much lower temperatures, with a recommended storage temperature of -80°C for long-term stability.
Table 3: Stability Comparison
| Ionizable Lipid | Storage Conditions | Duration | Outcome | Reference |
| This compound | 4°C in PBS | 12 months | Maintained ability to induce high HI titers. | |
| SM-102 | -80°C | ≥ 6 months | Stable. |
Experimental Protocols
LNP Formulation
This compound LNP Formulation:
LNPs were formulated using a NanoAssemblr® instrument. The lipid components were dissolved in ethanol at the following molar ratio: this compound/DSPC/Cholesterol/DMPE-PEG2000 at 50:10:38.5:1.5. The ethanol-lipid mixture was rapidly mixed with an aqueous solution containing the mRNA at a specific N/P ratio (e.g., 6) to form the LNPs.
SM-102 LNP Formulation:
A common method for SM-102 LNP formulation involves a microfluidic mixing system. The lipids (SM-102, DSPC, Cholesterol, and a PEGylated lipid like DMG-PEG 2000) are dissolved in ethanol. A typical molar ratio is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid). This lipid-ethanol solution is then mixed with an aqueous phase containing the mRNA. Following formulation, the LNPs are often purified via dialysis to remove ethanol.
In Vivo Studies
Immunogenicity Assessment in Mice (Example Protocol):
-
Animal Model: BALB/c mice are commonly used.
-
Immunization: Mice are immunized intramuscularly (IM) at day 0 and day 21 with LNP-mRNA formulations.
-
Dosage: Doses can range, for example, from 1 µg to 10 µg of mRNA per injection.
-
Sample Collection: Sera are collected at specified time points (e.g., day 42) for antibody titration.
-
Analysis: Hemagglutination inhibition (HI) assays or ELISAs are performed to measure functional antibody titers or antigen-specific IgG levels, respectively.
Visualizing the Mechanisms
Signaling Pathway for mRNA Delivery and Protein Expression
Caption: General pathway of LNP-mediated mRNA delivery and protein expression.
Experimental Workflow for LNP Formulation and In Vivo Evaluation
Caption: Workflow for LNP formulation and subsequent in vivo evaluation.
Conclusion
Both this compound and SM-102 are highly effective ionizable lipids for mRNA delivery, each with distinct advantages. SM-102 is a well-established and clinically validated lipid that consistently demonstrates high transfection efficiency and robust protein expression. Its performance in the Moderna COVID-19 vaccine underscores its reliability for vaccine development.
This compound, on the other hand, presents a significant advancement in addressing the cold-chain limitations of current mRNA vaccines. Its ability to maintain the stability and potency of LNP formulations at refrigerated temperatures offers a compelling advantage for improving the global accessibility and distribution of mRNA-based medicines. The strong immunogenicity profile of this compound in both small and large animal models further highlights its potential as a next-generation lipid for vaccine applications.
The choice between this compound and SM-102 will ultimately depend on the specific requirements of the therapeutic or vaccine being developed. For applications where thermostability and simplified logistics are a priority, this compound offers a promising solution. For developers seeking to leverage a clinically proven lipid with a well-characterized performance profile, SM-102 remains a strong candidate. Further head-to-head studies will be invaluable in providing a more direct comparison of their performance and guiding the future of LNP design.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is SM-102? | BroadPharm [broadpharm.com]
Enhanced Thermal Stability of mRNA Lipid Nanoparticles Formulated with Dog-IM4: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the thermal stability of mRNA lipid nanoparticles (LNPs) formulated with the novel ionizable lipid, Dog-IM4, against other commonly used lipids. This document synthesizes experimental data to highlight the superior stability profile of this compound LNPs, offering a promising solution to the cold-chain limitations of current mRNA-based therapeutics.
The development of mRNA vaccines and therapeutics has been a significant breakthrough in modern medicine. However, a major logistical challenge has been the requirement for ultra-cold storage to maintain the integrity and efficacy of these formulations. The novel imidazole-modified ionizable lipid, this compound, has been developed to address this limitation by enhancing the thermal stability of mRNA LNPs.[1][2][3]
Comparative Analysis of Thermal Stability
Experimental data demonstrates that LNPs formulated with this compound exhibit significantly greater stability at refrigerated temperatures compared to formulations using other ionizable lipids such as L319 and MC3.
In Vivo Bioactivity Retention After Storage
The in vivo bioactivity of hEPO mRNA-LNPs was assessed after storage at various temperatures. The results, summarized in the table below, show that this compound LNPs retained a significantly higher percentage of their initial bioactivity after 25 weeks at 4°C.
| Ionizable Lipid | Storage Temperature (°C) | Storage Duration (weeks) | Bioactivity Loss (%) |
| This compound | 4 | 25 | <20% |
| L319 | 4 | 25 | >80% |
| MC3 | 4 | 25 | >80% |
| This compound | 25 | 3 | Significant Decline |
| This compound | 37 | 3 | Significant Decline |
Table 1: Comparison of in vivo bioactivity loss of hEPO mRNA-LNPs formulated with different ionizable lipids after storage. Data indicates that this compound LNPs maintain most of their bioactivity after 25 weeks at 4°C, a stark contrast to the significant loss observed with L319 and MC3 LNPs under the same conditions. At higher temperatures of 25°C and 37°C, the bioactivity of this compound LNPs declined more rapidly.[4][5]
The enhanced stability of this compound LNPs at 4°C is a critical advancement for the distribution and storage of mRNA-based medicines, potentially alleviating the need for extensive cold-chain infrastructure.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
LNP Formulation
Lipid nanoparticles were prepared by microfluidic mixing. An ethanol phase containing the ionizable lipid (this compound, L319, or MC3), phospholipid (DSPC), cholesterol, and a PEG-lipid at a molar ratio of 50:10:38.5:1.5 was rapidly mixed with an aqueous phase of citrate buffer (pH 4.0) containing the mRNA. The resulting mixture was then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.
In Vivo Bioactivity Assay
The bioactivity of the mRNA-LNPs was determined by measuring the expression of the encoded reporter protein, human erythropoietin (hEPO), in Balb/c mice.
-
mRNA-LNP formulations were stored at their respective temperatures (4°C, 25°C, or 37°C) for the specified durations.
-
At each time point, a cohort of mice (n=4 per group) was injected intramuscularly with 1 µg of the hEPO mRNA-LNP formulation.
-
Serum samples were collected from the mice at 6 and 24 hours post-injection.
-
The concentration of hEPO in the serum was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The bioactivity was expressed as the percentage of hEPO expression relative to the expression at the initial time point (T0).
mRNA Integrity Analysis
The integrity of the mRNA extracted from the LNPs was assessed to understand the mechanism of bioactivity loss.
-
mRNA was extracted from the LNP samples at various time points using a phenol-chloroform extraction method.
-
The integrity of the extracted mRNA was analyzed by fragment analysis, a capillary electrophoresis-based method that separates RNA fragments by size.
-
Degradation of mRNA was correlated with the loss of in vivo bioactivity, particularly at elevated temperatures.
Visualizing the Science
The following diagrams illustrate the experimental workflow and the structural components contributing to the enhanced stability of this compound LNPs.
Caption: Experimental workflow for assessing the thermal stability of mRNA-LNPs.
Caption: Key structural components of the this compound ionizable lipid.
The unique structure of this compound, particularly its imidazole head group, is speculated to be a key contributor to the enhanced stability of the mRNA-LNP formulations. This structural feature likely influences the interaction of the lipid with the mRNA and other lipid components within the nanoparticle, leading to a more stable particle that better protects the mRNA from degradation.
References
- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of DOG-IM4 Lipid Nanoparticles for mRNA Delivery
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with delivery systems playing a pivotal role in their efficacy and stability. Among the innovative solutions, the novel ionizable lipid, DOG-IM4, has emerged as a promising component of lipid nanoparticles (LNPs) for robust mRNA delivery. This guide provides a comprehensive comparative analysis of this compound, presenting experimental data on its performance against other established lipid-based formulations.
Performance Comparison of Ionizable Lipids in LNP Formulations
The efficacy of this compound has been benchmarked against other ionizable lipids, notably L319 and MC3, in preclinical studies. The following table summarizes key performance indicators from comparative experiments involving the delivery of mRNA encoding for human erythropoietin (hEPO) and influenza hemagglutinin (HA).
| Performance Metric | This compound LNP | L319 LNP | MC3 LNP | DOG-IM2 LNP |
| mRNA Encapsulation Efficiency | ~75%[1] | Nearly 100%[1] | Not specified | ~50% (25% lower than this compound)[1] |
| Particle Size (average) | ~130 nm[1] | ~130 nm[1] | Not specified | Not specified |
| Surface Charge (zeta potential) | Negative | -13.9 mV | Not specified | Not specified |
| In Vivo Protein Expression (hEPO) | Maintained >80% expression after 25 weeks at 4°C | Lost >80% of protein expression capacity after 25 weeks at 4°C | Lost >80% of protein expression capacity after 25 weeks at 4°C | Not specified |
| Immunogenicity (HA mRNA) | Induced high and homogeneous HI titers in mice | Induced similar HI titers to this compound at a 50 µg dose in macaques | Not specified | Induced lower functional antibody titers than this compound in mice |
| Stability at 4°C in PBS | Remarkable stability, retaining most in vivo protein expression capacity after 25 weeks | Poor stability, with significant loss of protein expression capacity after 25 weeks | Poor stability, with significant loss of protein expression capacity after 25 weeks | Not specified |
Experimental Methodologies
The following protocols provide an overview of the key experiments cited in the comparative analysis of this compound LNPs.
Lipid Nanoparticle (LNP) Formulation
LNPs were formulated using a microfluidic mixing technique. The lipid components were dissolved in ethanol at specific molar ratios. For this compound LNPs, the typical molar ratio was 50:10:38.5:1.5, consisting of the ionizable lipid (this compound or comparator), a phospholipid (DSPC), cholesterol, and a PEG-lipid (DMG-PEG2000). This ethanol-lipid mixture was rapidly mixed with an aqueous solution of mRNA in a citrate buffer (pH 4.0) using a microfluidic device. The resulting LNPs were then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
In Vivo Transfection and Protein Expression Studies
For in vivo studies, mice were administered with LNP-encapsulated mRNA. To assess protein expression, hEPO mRNA was used, and the levels of hEPO in the serum of the mice were measured at different time points (e.g., 6 and 24 hours) post-injection using an ELISA. For reporter gene expression, firefly luciferase (FLuc) mRNA was administered, and luciferase activity in the injected muscles was quantified using an in vivo imaging system.
Immunogenicity Studies
To evaluate the immunogenic potential, mice and cynomolgus macaques were immunized with LNPs containing mRNA encoding for influenza hemagglutinin (HA). The immune response was assessed by measuring the hemagglutination inhibiting (HI) antibody titers in the sera of the animals at specified time points post-immunization.
Visualizing LNP-Mediated mRNA Delivery
The following diagram illustrates the general workflow of LNP formulation and subsequent in vivo mRNA delivery leading to protein expression.
Caption: Workflow of LNP formulation and in vivo mRNA delivery.
The process of LNP-mediated transfection involves the encapsulation of mRNA within the lipid nanoparticle, followed by cellular uptake and endosomal escape of the mRNA into the cytoplasm, where it can be translated into the desired protein.
Caption: Cellular mechanism of LNP-mediated mRNA transfection.
References
Unveiling Dog-IM4: A New Frontier in mRNA Vaccine Stability and Potency
A significant advancement in the stability of mRNA-based therapeutics has been achieved with the development of Dog-IM4, a novel ionizable lipid. This guide provides a comprehensive performance benchmark of this compound-formulated lipid nanoparticles (LNPs) against industry-standard alternatives, supported by experimental data. The findings underscore this compound's potential to enhance the thermostability and immunogenicity of mRNA vaccines and therapies, a critical factor for global distribution and efficacy.
This compound is an ionizable cationic lipid that serves as a crucial component in the formation of LNPs for delivering mRNA.[1] Its unique chemical structure, featuring an imidazole head group, has been shown to confer remarkable stability to encapsulated mRNA, particularly when stored in liquid form at refrigerated temperatures.[2][3] This breakthrough addresses a key logistical challenge in the deployment of mRNA technologies, which often require ultra-cold storage.[3][4]
Performance Benchmarks: this compound vs. Industry Standards
Experimental data demonstrates the superior performance of this compound LNPs in maintaining the integrity and biological activity of mRNA in comparison to formulations using the established ionizable lipids L319 and MC3.
Enhanced Thermostability and In Vivo Protein Expression
A pivotal study highlighted the exceptional stability of this compound LNPs when stored at 4°C. After 25 weeks, this compound formulations retained most of their capacity for in vivo protein expression, with a loss of less than 20%. In stark contrast, both L319 and MC3 LNPs experienced a dramatic decline in performance under the same conditions, losing over 80% of their protein expression capability. This enhanced stability at refrigerated temperatures is a significant advantage for the storage and distribution of mRNA-based medicines.
| Ionizable Lipid | Storage Temperature | Storage Duration | In Vivo Protein Expression Loss |
| This compound | 4°C | 25 weeks | <20% |
| L319 | 4°C | 25 weeks | >80% |
| MC3 | 4°C | 25 weeks | >80% |
Superior Immunogenicity in Preclinical Models
In immunogenicity studies, this compound LNPs delivering mRNA encoding for influenza hemagglutinin (HA) induced robust immune responses in both mice and non-human primates. When compared to L319 and another variant, DOG-IM2, the this compound formulation demonstrated at least comparable, and in some cases significantly higher, functional antibody titers.
Specifically, in mice, two intramuscular injections of 5 µg of HA mRNA formulated with this compound LNPs resulted in high hemagglutination inhibiting (HI) antibody titers, comparable to a traditional monovalent influenza vaccine. Notably, this compound LNPs were significantly more potent at inducing these functional antibodies than DOG-IM2 LNPs.
In cynomolgus macaques, this compound LNPs induced HI titers similar to those achieved with L319 LNPs at a 50 µg dose. Furthermore, the cytokine and chemokine induction levels following administration of this compound LNPs were comparable to or lower than those of the reference vaccine at a 10 µg mRNA dose, suggesting a favorable safety profile.
| Formulation | Animal Model | Dosage | Key Finding |
| This compound LNP | Mice | 5 µg HA mRNA | High HI titers, comparable to traditional vaccine. Significantly more potent than DOG-IM2 LNPs. |
| L319 LNP | Mice | 5 µg HA mRNA | Potent, but this compound was at least as potent. |
| DOG-IM2 LNP | Mice | 5 µg HA mRNA | Less potent than this compound LNPs. |
| This compound LNP | Macaques | 10 µg & 50 µg HA mRNA | HI titers similar to L319 at 50 µg. Favorable cytokine profile at 10 µg. |
| L319 LNP | Macaques | 50 µg HA mRNA | Similar HI titers to this compound at the same dose. |
Physicochemical Characteristics
The physicochemical properties of LNPs are critical for their in vivo performance. This compound, DOG-IM2, and L319 LNPs were characterized for their size, surface charge, and mRNA entrapment efficiency. These parameters are crucial for the stability and cellular uptake of the nanoparticles.
| LNP Formulation | pKa | Particle Size (z-Average) | Surface Charge | mRNA Entrapment Efficiency |
| This compound | 5.6 | ~130 nm | Not specified | High |
| DOG-IM2 | Not specified | Not specified | Not specified | High |
| L319 | Not specified | Not specified | Not specified | High |
Experimental Protocols
The following provides a summary of the key experimental methodologies used to generate the benchmarking data.
LNP Preparation
Lipid nanoparticles were prepared by combining the ionizable lipid (this compound, DOG-IM2, or L319) with standard helper lipids. The specific formulation involved combining the ionizable lipid with a phospholipid, cholesterol, and a PEG-lipid. The mRNA was then encapsulated within these lipid nanoparticles.
In Vivo Studies in Mice
Groups of BALB/c mice were immunized intramuscularly with mRNA-loaded LNPs. To assess immunogenicity, sera were collected at specified time points and analyzed for hemagglutination inhibiting (HI) antibody titers. For protein expression studies, mice were injected with LNPs carrying mRNA encoding for human erythropoietin (hEPO), and circulating hEPO levels were measured.
In Vivo Studies in Non-Human Primates
Cynomolgus macaques were immunized with this compound or L319 LNPs containing mRNA. Immune responses were evaluated by measuring HI titers. The safety profile was assessed by analyzing the levels of various cytokines and chemokines in the blood.
Stability Studies
The thermostability of the LNP formulations was evaluated by storing them at different temperatures (4°C, 25°C, and 37°C) for extended periods. At various time points, the LNPs were tested for their in vivo bioactivity (protein expression), mRNA integrity, particle size, and mRNA encapsulation efficiency.
Visualizing the Workflow and Pathways
To better illustrate the processes involved in benchmarking this compound performance, the following diagrams outline the experimental workflow and the logical relationship of its key attributes.
Figure 1: Experimental workflow for benchmarking LNP performance.
Figure 2: Key attributes of this compound leading to improved performance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Adjuvant Effect of Dog-IM4 in Vaccines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of vaccine adjuvant technology is rapidly evolving, with novel delivery systems and immunostimulatory molecules continuously emerging. Among these, the ionizable lipid Dog-IM4, a key component of lipid nanoparticle (LNP) formulations for mRNA vaccines, has garnered attention for its potential to enhance vaccine stability and immunogenicity. This guide provides an objective comparison of this compound's performance with other established and contemporary vaccine adjuvants, supported by available experimental data. We also offer detailed methodologies for key experiments to aid researchers in their evaluation of vaccine adjuvants.
Performance Comparison of Vaccine Adjuvants
Direct head-to-head comparative studies of this compound LNPs against traditional adjuvants like aluminum salts (Alum), and oil-in-water emulsions (MF59 and AS03) are not extensively available in published literature. The primary focus of existing research has been on comparing this compound with other ionizable lipids within LNP formulations for mRNA vaccines. This guide, therefore, presents data from these studies and offers a qualitative comparison to the known performance of other widely used adjuvants.
Immunogenicity and Efficacy Data
The following tables summarize key quantitative data from studies evaluating this compound and its variants as vaccine adjuvants.
Table 1: Comparison of this compound LNPs with other Ionizable Lipid LNPs for an mRNA Influenza Vaccine in Mice [1]
| Adjuvant/LNP Formulation | Antigen Dose (µg of mRNA) | Mean Hemagglutination Inhibition (HAI) Titer (Day 42) |
| This compound LNP | 5 | ~4000 |
| This compound LNP | 1 | ~830 |
| L319 LNP | 5 | ~4000 |
| DOG-IM2 LNP | 5 | ~1000 |
| DOG-IM2 LNP | 1 | Undetectable |
| Monovalent Inactivated Vaccine (Vaxigrip®) | 10 | ~4000 |
-
Interpretation: In this study, this compound LNPs were as potent as L319 LNPs at a 5 µg mRNA dose, inducing high functional antibody titers comparable to a standard inactivated influenza vaccine.[1] Notably, at a lower 1 µg dose, this compound LNPs maintained a high average HAI titer, while the response with DOG-IM2 LNPs was undetectable.[1]
Table 2: Comparison of this compound LNPs with L319 LNPs for an mRNA Influenza Vaccine in Non-Human Primates [1]
| Adjuvant/LNP Formulation | Antigen Dose (µg of mRNA) | Mean Hemagglutination Inhibition (HAI) Titer (Day 42) | IFN-γ secreting cells/10⁶ PBMCs | IL-4 secreting cells/10⁶ PBMCs |
| This compound LNP | 50 | ~2500 | ~20-400 | ~1-50 |
| This compound LNP | 10 | ~1000 | - | - |
| L319 LNP | 50 | ~2500 | Similar to this compound | Similar to this compound |
-
Interpretation: In non-human primates, this compound LNPs at a 50 µg dose induced HAI titers similar to L319 LNPs.[1] The immune response was Th1-biased, as indicated by a higher frequency of IFN-γ secreting cells compared to IL-4 secreting cells, a trend also observed with L319 LNPs.
Table 3: Comparison of S-Ac7-Dog LNP with K-Ac7-Dsa LNP for a Quadrivalent Influenza Vaccine (QIV) in Mice
| Adjuvant/LNP Formulation (+QIV) | Total IgG Titer | IgG1 Titer | IgG2a Titer | Hemagglutination Inhibition (HAI) Titer |
| S-Ac7-Dog LNP (SDI) | Slightly higher than K-Ac7-Dsa | Higher than K-Ac7-Dsa | Balanced with IgG1 | Significantly higher with IMDQ-PEG-Chol |
| K-Ac7-Dsa LNP (SDI) | - | - | Balanced with IgG1 | No significant difference from unadjuvanted |
-
Interpretation: The ionizable lipid S-Ac7-Dog, a variant of the this compound family, when formulated in LNPs with a RIG-I agonist (SDI), induced slightly higher total IgG and higher IgG1 antibody titers compared to K-Ac7-Dsa LNPs. The S-Ac7-Dog LNP formulation also led to significantly higher HAI titers when combined with a TLR7/8 agonist (IMDQ-PEG-Chol), suggesting a potent synergistic adjuvant effect.
Table 4: Stability and In Vivo Protein Expression of this compound LNPs vs. L319 and MC3 LNPs
| LNP Formulation | Storage Condition | Loss of in vivo bioactivity (hEPO expression) |
| This compound LNP | 25 weeks at 4°C | <20% |
| L319 LNP | 25 weeks at 4°C | >80% |
| MC3 LNP | 25 weeks at 4°C | >80% |
-
Interpretation: this compound LNPs demonstrated significantly enhanced thermostability, retaining most of their in vivo bioactivity after 25 weeks of storage at 4°C, a considerable improvement over L319 and MC3 LNPs.
Qualitative Comparison with Other Adjuvants
-
This compound vs. Alum: Aluminum salts, the most widely used adjuvants in human vaccines, primarily induce a Th2-biased immune response, which is effective for vaccines requiring a strong antibody response. This compound LNPs, particularly in the context of mRNA vaccines, have been shown to induce a more balanced Th1/Th2 or a Th1-biased response, which is crucial for protection against intracellular pathogens like viruses.
-
This compound vs. MF59 and AS03: These oil-in-water emulsion adjuvants are known to induce a potent, broad immune response, including both humoral and cellular immunity, and have been successfully used in influenza vaccines. They create an "immunocompetent environment" at the injection site, recruiting innate immune cells. While direct comparative data is lacking, the performance of this compound LNPs in inducing robust antibody and T-cell responses suggests it is a potent adjuvant system, similar in effect to these emulsions.
-
This compound vs. TLR agonists (e.g., CpG): Toll-like receptor (TLR) agonists, such as CpG oligonucleotides (TLR9 agonists), are potent inducers of Th1 responses. The Th1-biased response observed with this compound LNPs is comparable to that elicited by TLR agonists. Combining different adjuvant types, such as the S-Ac7-Dog LNP with a TLR7/8 agonist, has shown synergistic effects, highlighting the potential for multi-adjuvant strategies.
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms of action and the experimental procedures for evaluation is critical for adjuvant research and development.
Adjuvant Signaling Pathways
The following diagrams illustrate the general signaling pathways initiated by different classes of adjuvants.
Caption: General signaling pathways of different adjuvant classes.
Experimental Workflow for Adjuvant Evaluation
The following diagram outlines a typical experimental workflow for evaluating and comparing vaccine adjuvants in a pre-clinical setting.
Caption: Experimental workflow for pre-clinical adjuvant evaluation.
Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement
Objective: To quantify antigen-specific antibody titers in serum samples.
Protocol:
-
Coating: Coat 96-well microtiter plates with the target antigen (e.g., 1-2 µg/mL in a suitable coating buffer like PBS) and incubate overnight at 4°C.
-
Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serial dilutions of serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.
ELISpot Assay for Quantifying Cytokine-Secreting T-Cells
Objective: To determine the frequency of antigen-specific T-cells that secrete a particular cytokine (e.g., IFN-γ, IL-4).
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate and block with a suitable blocking buffer.
-
Cell Plating: Add a known number of splenocytes or peripheral blood mononuclear cells (PBMCs) to each well.
-
Antigen Stimulation: Stimulate the cells with the specific antigen (e.g., a peptide pool from the vaccine antigen) or a positive control (e.g., PMA/Ionomycin) and incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Removal: Wash the plate to remove the cells.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.
-
Washing: Wash the plate.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate.
-
Substrate Addition: Add a substrate that forms an insoluble precipitate (e.g., AEC) and incubate until distinct spots appear.
-
Data Analysis: Wash the plate with distilled water and allow it to dry. Count the number of spots in each well using an ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million cells.
Hemagglutination Inhibition (HAI) Assay
Objective: To measure the functional antibody response to influenza vaccines by assessing the ability of antibodies to inhibit virus-mediated agglutination of red blood cells.
Protocol:
-
Serum Treatment: Treat serum samples with a receptor-destroying enzyme (RDE) to remove non-specific inhibitors of hemagglutination, followed by heat inactivation.
-
Serial Dilution: Perform serial two-fold dilutions of the treated serum in a 96-well V-bottom plate.
-
Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the diluted serum and incubate at room temperature.
-
Red Blood Cell Addition: Add a suspension of red blood cells (e.g., turkey or chicken RBCs) to each well and incubate at room temperature.
-
Reading: Observe the wells for hemagglutination. A positive result (inhibition of agglutination) is indicated by the formation of a button of red blood cells at the bottom of the well. A negative result (agglutination) is indicated by a lattice formation of red blood cells.
-
Titer Determination: The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.
Conclusion
This compound, as a component of LNP-based adjuvant systems for mRNA vaccines, demonstrates significant potential in enhancing vaccine immunogenicity and stability. The available data suggests that this compound LNPs can elicit robust and functional antibody responses, as well as a desirable Th1-biased cellular immune response, which is comparable to or exceeds that of other ionizable lipids. While direct comparative data with traditional adjuvants like Alum, MF59, and AS03 is limited, the performance characteristics of this compound LNPs position them as a promising platform for the development of next-generation vaccines, particularly for those where a strong T-cell response is critical for efficacy. Further head-to-head studies with a broader range of adjuvants and vaccine platforms will be crucial to fully elucidate the comparative advantages of this compound. The experimental protocols provided in this guide offer a standardized framework for conducting such evaluations.
References
Safety Operating Guide
Proper Disposal Procedures for the Research Chemical DOG-IM4
Disclaimer: This document provides guidance on the proper disposal of the chemical DOG-IM4 based on publicly available information and general laboratory safety protocols. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Researchers, scientists, and drug development professionals must consult the complete SDS for this compound and their institution's specific hazardous waste management policies before handling or disposing of this material. This compound is a chemical intended for research purposes only and is not for human or veterinary use.[1][2]
Immediate Safety and Handling Information
This compound is an ionizable cationic lipid used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1][3][4] The product is typically supplied as a solution in ethanol, which is a highly flammable liquid. All personnel handling this compound must be familiar with the potential hazards and adhere to strict safety protocols.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The ethanol solvent is highly flammable.
-
Avoid Contact: Do not ingest, inhale, or allow the substance to come into contact with eyes, skin, or clothing.
-
Hygiene: Wash hands thoroughly after handling.
This compound Properties for Safe Handling
The following table summarizes key quantitative data and properties of this compound relevant to its handling and safety.
| Property | Value / Description | Reference |
| Chemical Name | N-[(25Z)-14-[(9Z)-9-octadecen-1-yloxy]-3,6,9,12,16-pentaoxatetratriacont-25-en-1-yl]-1H-imidazole-5-carboxamide | |
| CAS Number | 2758097-38-8 | |
| Molecular Formula | C₅₁H₉₅N₃O₇ | |
| Formula Weight | 862.3 g/mol | |
| Physical Form | Typically supplied as a solution in ethanol (e.g., 10 mg/ml). | |
| pKa | Apparent pKa = 5.6 | |
| Storage Temperature | -20°C | |
| Stability | ≥ 2 years at -20°C |
Step-by-Step Disposal Procedure
As the toxicology and environmental fate of this compound are not widely known, it should be treated as hazardous chemical waste. The following is a general procedural guide for its disposal.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes the original vial, unused solutions, contaminated labware (e.g., pipette tips, tubes), and any personal protective equipment (PPE) that is grossly contaminated.
-
Segregate this compound waste from other laboratory waste. It should be collected in a designated, properly labeled hazardous waste container.
-
Due to its ethanol solvent, it should be treated as both a chemical and flammable waste.
Step 2: Waste Collection and Storage
-
Collect liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle). Ensure the container is compatible with ethanol.
-
Collect solid waste (e.g., contaminated gloves, vials, pipette tips) in a separate, clearly labeled, sealed container or bag.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound in ethanol," and any other components in the solution.
-
Store the waste container in a designated satellite accumulation area that is secure and away from ignition sources.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.
-
Do not dispose of this compound down the drain or in the regular trash. This is crucial as the environmental impact is unknown and drain disposal of flammable solvents is typically prohibited.
Step 4: Decontamination of Reusable Labware
-
For reusable labware, decontamination procedures should be developed. Studies on cleaning lipid nanoparticles from surfaces have shown that formulated alkaline cleaning agents can be effective. Consult with your institution's safety office for approved decontamination protocols.
Experimental Protocols
No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are available in the public domain. The standard and required procedure is to dispose of it as hazardous chemical waste through a licensed service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
